molecular formula C7H6BrNO2 B1342655 2-Bromo-4-methyl-nicotinic acid CAS No. 65996-07-8

2-Bromo-4-methyl-nicotinic acid

Cat. No.: B1342655
CAS No.: 65996-07-8
M. Wt: 216.03 g/mol
InChI Key: XRYGHOZBHDBJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-nicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGHOZBHDBJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597757
Record name 2-Bromo-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-07-8
Record name 2-Bromo-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Mechanistic Pathways for the Synthesis of 2-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromo-4-methylnicotinic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and KRAS G12C covalent binders. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic handle at C2 (bromine), a steric wedge at C4 (methyl), and a carboxylate anchor at C3.

This guide moves beyond standard textbook preparations to analyze the Directed Ortho-Metalation (DoM) pathway, the most atom-economical and regioselective method for generating the C3-carboxyl functionality on this specific halogenated core. We will also examine the precursor synthesis via the Sandmeyer transformation to provide a complete retrosynthetic narrative.

Structural Analysis & Reactivity Profile

The synthesis of 2-bromo-4-methylnicotinic acid is governed by the competing electronic and steric effects of the pyridine substituents.

PositionSubstituentElectronic EffectSteric EffectSynthetic Implication
C2 Bromine (-Br)-I (Inductive withdrawal)ModerateDirects lithiation to C3 (Ortho-Lithiation). Prone to "Halogen Dance."
C3 Target (-COOH) N/AHighThe target site. Flanked by Br and Me, creating a "steric pocket."
C4 Methyl (-CH3)+I (Inductive donation)ModerateWeakly deactivates nucleophilic attack; sterically hinders C3.
N1 Pyridine Nitrogen-I, -MN/ADirects lithiation to C2 or C6; renders ring electron-deficient.

Key Challenge: The primary synthetic risk is the Halogen Dance , a base-catalyzed isomerization where the bromine atom migrates to a more thermodynamically stable position (usually C3 or C6) during lithiation.

Primary Mechanism: Directed Ortho-Metalation (DoM)

The most sophisticated route for forming the nicotinic acid moiety involves the regioselective carboxylation of 2-bromo-4-methylpyridine. This relies on the acidity of the C3 proton, which is enhanced by the adjacent electron-withdrawing bromine and the pyridine nitrogen.

The Mechanistic Pathway
  • Coordination: Lithium Diisopropylamide (LDA) coordinates with the lone pair of the bromine atom and the pyridine nitrogen.

  • Deprotonation (Kinetic Control): At low temperatures (-78°C), LDA removes the C3 proton. This is kinetically favored over C6 due to the inductive acidification by the adjacent bromine (the "ortho effect").

  • Lithio-Intermediate Stabilization: The resulting 3-lithio-2-bromo-4-methylpyridine species is stabilized by intramolecular chelation.

  • Electrophilic Quench: The nucleophilic C3 attacks carbon dioxide (

    
    ), forming the lithium nicotinate salt.
    
  • Protonation: Acidic workup yields the free acid.

Pathway Visualization

The following diagram illustrates the transition states and the critical divergence point for the Halogen Dance side reaction.

DoM_Mechanism cluster_reagents Reagent Flow Start 2-Bromo-4-methylpyridine TS_Coord Pre-Lithiation Complex Start->TS_Coord Coordination LDA LDA / THF (-78°C) Lithio_Int 3-Lithio-Intermediate (Kinetic Product) TS_Coord->Lithio_Int Deprotonation (C3-H removal) Halo_Dance SIDE REACTION: Halogen Dance (Thermodynamic) Lithio_Int->Halo_Dance Warming > -40°C Product 2-Bromo-4-methyl- nicotinic acid Lithio_Int->Product 1. CO2 (Electrophile) 2. H3O+ Workup CO2_Quench CO2 Insertion

Caption: Kinetic deprotonation pathway vs. thermodynamic halogen dance risk during the synthesis of 2-bromo-4-methylnicotinic acid.

Precursor Synthesis: The Sandmeyer Route[1]

To reach the starting material for the DoM reaction, one typically employs a Sandmeyer-type transformation starting from commercially available 2-amino-4-methylpyridine .[1]

Mechanism

This reaction proceeds via the formation of a diazonium salt.[1]

  • Diazotization: Treatment with sodium nitrite (

    
    ) in hydrobromic acid (
    
    
    
    ) generates the nitrosonium ion (
    
    
    ), which attacks the amine to form the diazonium species (
    
    
    ).
  • Radical Substitution: In the presence of Copper(I) Bromide (

    
    ), the diazonium group is displaced by a bromine radical/anion via an inner-sphere electron transfer mechanism.
    

Sandmeyer_Route Amine 2-Amino-4-methylpyridine Diazonium Diazonium Salt [Ar-N2]+ Br- Amine->Diazonium NaNO2, HBr 0°C Radical Aryl Radical Intermediate Diazonium->Radical CuBr (cat) / HBr -N2 (gas) Precursor 2-Bromo-4-methylpyridine (DoM Precursor) Radical->Precursor Br- capture

Caption: Synthesis of the DoM precursor via Sandmeyer diazotization.

Experimental Protocol: DoM Carboxylation

This protocol is designed for a 10 mmol scale reaction. It emphasizes strict temperature control to prevent the Halogen Dance side reaction.

Reagents & Stoichiometry
ReagentEquiv.AmountRole
2-Bromo-4-methylpyridine1.01.72 gSubstrate
LDA (2.0 M in THF/Heptane)1.15.5 mLNon-nucleophilic Base
Dry THFN/A20 mLSolvent
Dry

(gas)
ExcessBalloonElectrophile
HCl (2N)Excess~10 mLProton Source
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

    • Flush with nitrogen for 15 minutes.

  • Substrate Solvation:

    • Add 2-bromo-4-methylpyridine (1.72 g) and anhydrous THF (20 mL) via syringe.

    • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Allow at least 20 minutes for equilibration.

  • Lithiation (The Danger Zone):

    • Add LDA (5.5 mL) dropwise over 10 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

    • Stir at -78°C for exactly 45 minutes .

    • Warning: Do NOT allow the temperature to rise above -60°C, or the bromine will migrate (Halogen Dance).

  • Carboxylation:

    • Introduce dry

      
       gas  into the reaction mixture through a needle (bubbling directly into the solution) or via a balloon.
      
    • Maintain -78°C for the first 15 minutes, then allow the reaction to slowly warm to room temperature over 1 hour while under

      
       atmosphere.
      
  • Quench & Isolation:

    • Quench the reaction with water (5 mL).

    • Adjust pH to ~1-2 using 2N HCl . This protonates the lithium carboxylate to the free acid.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or

.
Distill THF over Na/Benzophenone; pass

through a drying tube (

).
Regioisomers Halogen Dance (Br migration).Ensure temperature stays strictly below -70°C during lithiation. Reduce lithiation time.
Starting Material Recovery Incomplete deprotonation.Increase LDA to 1.2 equiv. Ensure LDA quality (titrate before use).
Decarboxylation Overheating during workup.Do not heat the crude acid above 40°C during rotary evaporation.

References

  • BenchChem. (2025).[1] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate and related derivatives. Retrieved from

  • MDPI Catalysts. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid.[2][3] (Context on oxidative routes). Retrieved from

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[4] (Analogous bromination/lithiation chemistry).[5] Retrieved from

  • AChemBlock. (2024).[5] Product Data: 2-Bromo-4-methyl-nicotinic acid 95%.[6] Retrieved from [6]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Exploring the Chemical Space of 2-Bromo-4-methyl-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Exploring Focused Chemical Libraries

In the landscape of modern drug discovery and materials science, the ability to rapidly and intelligently navigate chemical space is paramount. The selection of a starting scaffold is a critical decision that dictates the accessible diversity and ultimate success of a discovery campaign. 2-Bromo-4-methyl-nicotinic acid is a prime example of a highly versatile starting material, offering a trifecta of orthogonally reactive sites that can be selectively functionalized to generate a rich library of novel compounds. This guide is structured to provide not just a series of protocols, but a strategic framework for thinking about the diversification of this scaffold, grounded in the principles of synthetic efficiency and molecular design.

The this compound Scaffold: A Privileged Starting Point

The strategic value of this compound lies in the distinct reactivity of its three key functional groups: the bromine atom at the 2-position, the carboxylic acid at the 3-position, and the methyl group at the 4-position. This arrangement allows for a systematic exploration of structure-activity relationships (SAR).

  • The 2-Bromo Position: This is the primary site for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

  • The 3-Carboxylic Acid: This functional group serves as a versatile handle for amide bond formation, esterification, and reduction to the corresponding alcohol. The vast commercial availability of amines and alcohols allows for the generation of extensive libraries with diverse physicochemical properties.

  • The 4-Methyl Group: While seemingly a simple substituent, the methyl group exerts a subtle but significant electronic and steric influence on the reactivity of the pyridine ring, and can be a key recognition element in protein-ligand interactions.

Derivatives of nicotinic acid have shown significant promise in various therapeutic areas, including as analgesic and anti-inflammatory agents.[1]

A Hierarchical Approach to Library Synthesis

A logical and resource-efficient approach to exploring the chemical space of this compound involves a hierarchical strategy. This entails a deliberate sequence of reactions to maximize diversity while minimizing synthetic steps and potential for conflicting reactivity.

G A This compound B Amide/Ester Formation (Carboxylic Acid Modification) A->B 1. Activation (e.g., HATU, SOCl2) 2. Amine/Alcohol Nucleophile C Cross-Coupling Reactions (C-Br Functionalization) A->C Pd or Cu Catalysis Boronic Acids, Amines, etc. D Diverse Amide/Ester Library (Fixed Bromo Core) B->D F Fully Diversified Library B->F Cross-Coupling on Amide/Ester Library E Diverse Aryl/Heteroaryl/Alkyl Library (Fixed Carboxylic Acid/Ester) C->E C->F Amide/Ester Formation on Coupled Library

Figure 1: A hierarchical workflow for the diversification of this compound.

Generally, it is advisable to first protect or functionalize the carboxylic acid moiety before proceeding with transition metal-catalyzed cross-coupling reactions. The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in these transformations.

Core Synthetic Methodologies: A Practical Guide

The following protocols are presented as robust starting points for the synthesis and derivatization of this compound.

Part 1: Synthesis of the Core Scaffold

While this compound is commercially available, its synthesis from readily available precursors is often necessary. A common strategy involves the synthesis of the corresponding methyl ester followed by hydrolysis.

Protocol 1: Synthesis of Methyl 2-bromo-4-methylnicotinate (Illustrative)

This protocol is adapted from procedures for similar nicotinic acid derivatives.

  • Starting Material: 4-methylnicotinic acid.

  • Esterification: Reflux 4-methylnicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid.[2] Neutralize the reaction mixture and extract the methyl 4-methylnicotinate.

  • Bromination: While direct bromination of the pyridine ring can be challenging, a common route involves the Sandmeyer reaction of an aminopyridine precursor. Alternatively, for related systems, direct bromination of the N-oxide followed by deoxygenation is a viable strategy.

  • Hydrolysis to the Acid: The resulting methyl 2-bromo-4-methylnicotinate can be hydrolyzed to this compound by heating with an aqueous base such as sodium hydroxide in a suitable solvent like dimethylsulfoxide, followed by acidification.[3]

Part 2: Diversification of the Carboxylic Acid

The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.

Protocol 2: General Procedure for Amide Bond Formation

  • Acid Activation: In an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), dissolve this compound (1.0 eq.). Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind the Choices:

  • Coupling Reagents: HATU is a highly efficient coupling reagent, particularly for challenging couplings involving electron-deficient acids or sterically hindered amines. Other common reagents include HBTU, EDC/HOBt, and T3P.[4]

  • Anhydrous Conditions: Coupling reagents are highly sensitive to water, which can lead to hydrolysis of the activated intermediate and reduced yields.

Part 3: Diversification at the 2-Position: Cross-Coupling Reactions

The true power of the this compound scaffold is realized through transition metal-catalyzed cross-coupling reactions. For the following protocols, it is generally recommended to use the methyl ester of this compound to avoid potential complications from the free carboxylic acid.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyridine core and a wide range of aryl and heteroaryl boronic acids.[5]

  • Reaction Setup: In a reaction vessel, combine methyl 2-bromo-4-methylnicotinate (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS or TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B  Ar-Br C Ar-Pd(II)-Br(L_n) B->C D Transmetalation C->D  Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Figure 2: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for the synthesis of arylamines by coupling aryl halides with a wide range of primary and secondary amines.[6][7]

  • Reaction Setup (Inert Atmosphere): In a glovebox or under an inert atmosphere, combine methyl 2-bromo-4-methylnicotinate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or RuPhos, 0.02-0.05 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Self-Validating Systems:

The success of these cross-coupling reactions can be readily validated. The disappearance of the starting material and the appearance of a new, less polar product spot by TLC is a strong indicator of a successful reaction. Confirmation of the desired product structure is then achieved through standard analytical techniques such as LC-MS and NMR spectroscopy.

Data Presentation: Exemplary Diversification

The following table provides a representative, though hypothetical, summary of the types of derivatives that can be generated from methyl 2-bromo-4-methylnicotinate and the expected yield ranges based on similar reported reactions.

Entry Reaction Type Coupling Partner Product Structure Typical Yield (%)
1Suzuki-MiyauraPhenylboronic acidMethyl 4-methyl-2-phenylnicotinate75-90
2Suzuki-Miyaura3-Thienylboronic acidMethyl 4-methyl-2-(thiophen-3-yl)nicotinate70-85
3Buchwald-HartwigMorpholineMethyl 2-morpholino-4-methylnicotinate80-95
4Buchwald-HartwigAnilineMethyl 2-(phenylamino)-4-methylnicotinate70-85
5Amide CouplingBenzylamine2-Bromo-N-benzyl-4-methylnicotinamide85-95

Concluding Remarks and Future Outlook

The this compound scaffold is a powerful platform for the generation of diverse chemical libraries. The synthetic strategies and protocols outlined in this guide provide a robust framework for exploring the chemical space around this core. By employing a hierarchical approach and leveraging the power of modern cross-coupling and amidation chemistries, researchers can efficiently generate novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of this versatile building block.

References

  • Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). (n.d.). Google Patents.
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025, August 5). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.). Google Patents.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
  • Preparation of nicotinic acid amide. (n.d.). Google Patents.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

  • Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract. (n.d.). UCL Discovery. Retrieved February 2, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved February 2, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry Vignettes: Amide synthesis under acidic conditions. (2014, January 16). YouTube. Retrieved February 2, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

Sources

Computational Profiling of 2-Bromo-4-methyl-nicotinic Acid: A Guide to Reactivity & Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for profiling 2-Bromo-4-methyl-nicotinic acid , a highly functionalized pyridine scaffold used in fragment-based drug discovery (FBDD).

The presence of a C2-Bromine (leaving group), C3-Carboxylic Acid (directing/solubilizing group), and C4-Methyl (steric anchor) creates a "frustrated" electronic system. This guide details how to model its unique reactivity, focusing on the competition between steric inhibition and electronic activation.

Structural Dynamics & Conformational Landscape

Before modeling reactivity, you must accurately capture the ground-state geometry. The steric pressure from the C4-methyl and C2-bromo groups forces the C3-carboxylic acid out of the pyridine plane, breaking conjugation.

The "Ortho-Ortho" Effect Protocol

Standard optimization (B3LYP/6-31G*) often fails to capture the correct dihedral angle of the carboxylate in crowded systems.

  • Recommended Functional: M06-2X or

    
    B97X-D  (includes dispersion corrections critical for steric clashes).
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized) for accurate electron density at the bromine atom.

Step-by-Step Conformational Scan:
  • Dihedral Definition: Define the torsion angle

    
    (C2-C3-C(O)-OH).
    
  • Scan Parameters: Perform a relaxed potential energy surface (PES) scan from

    
     to 
    
    
    
    in
    
    
    increments.
  • Validation: The global minimum will likely be twisted (

    
    ). If the structure remains planar, your method lacks sufficient steric repulsion modeling.
    
Visualization: Conformational Workflow

ConformationWorkflow Start Input Structure (2-Br-4-Me-Nicotinic Acid) Method Select Method (M06-2X / def2-TZVP) Start->Method Scan Relaxed PES Scan Dihedral C2-C3-C=O Method->Scan Minima Identify Global Minima (Twisted vs Planar) Scan->Minima Scan->Minima Energy Comparison Freq Frequency Calc (Verify NImag=0) Minima->Freq

Figure 1: Workflow for identifying the energetically favorable conformation of sterically crowded pyridine acids.

Mapping Reactivity Hotspots ( vs. Cross-Coupling)

The C2-position is primed for Nucleophilic Aromatic Substitution (


), but the rate is modulated by the C3-COOH twist.
Electronic Activation Analysis

Use Fukui Functions to predict the most likely site of nucleophilic attack (


) and electrophilic attack (

).
  • Nucleophilic Attack (

    
    ):  High values at C2  indicate susceptibility to 
    
    
    
    (displacement of Br).
  • Electrophilic Attack (

    
    ):  High values at C6  or C5  indicate sites for potential byproduct formation (e.g., nitration/halogenation).
    

Key Insight: If the C3-COOH is twisted out of plane, it loses its mesomeric electron-withdrawing capability. This raises the LUMO energy, theoretically decreasing


 reactivity compared to a planar analog.
Modeling the Reaction Pathway

To simulate the reaction with a nucleophile (e.g., an amine


):
  • Reactant Complex (RC): Optimize the pre-reaction complex where the amine lone pair aligns with the

    
    -orbital of C2.
    
  • Transition State (TS): Search for the Meisenheimer-like TS using the QST3 (Quadratic Synchronous Transit) method.

    • Critical Check: The imaginary frequency must correspond to the C2-N bond formation and C2-Br bond weakening.

  • Solvation Model: Use SMD (Solvation Model based on Density) with a polar solvent (e.g., DMSO or DMF) as charge separation is significant in the TS.

Visualization: Reaction Coordinate

ReactionPathway cluster_conditions Simulation Conditions Reactants Reactants (Substrate + Nuc) TS Transition State (TS) [Meisenheimer-like] Reactants->TS Activation Energy (Ea) Intermed Intermediate (Sigma Complex) TS->Intermed Products Products (2-Amino-4-Me-Nicotinic Acid) Intermed->Products HBr Elimination Method DFT: wB97X-D/6-311++G(d,p) Solvent: DMSO (SMD)

Figure 2: Reaction coordinate diagram for the displacement of Bromine at C2 by a nucleophile.

Physicochemical Property Prediction (pKa & Solubility)

For drug development, the ionization state of the C3-COOH and Pyridine-N is critical.

Thermodynamic Cycle for pKa Calculation

Direct calculation of pKa is error-prone. Use a thermodynamic cycle combining gas-phase acidity and solvation free energies.[1]

Equation:




Protocol:

  • Gas Phase: Calculate

    
     for 
    
    
    
    in vacuum.
  • Solvation: Calculate

    
     for 
    
    
    
    ,
    
    
    , and
    
    
    (experimental value for proton = -265.9 kcal/mol).
  • Correction: The C4-methyl group may destabilize the carboxylate anion sterically, leading to a higher pKa (weaker acid) than nicotinic acid.

Data Summary: Expected Trends
PropertyNicotinic Acid (Ref)This compoundMechanistic Cause
C3-COOH pKa 4.75~5.2 - 5.5 (Predicted)Steric twist reduces anion resonance stabilization.
Pyridine N pKa 3.0 (Conjugate Acid)< 1.0 (Predicted)Inductive withdrawal by C2-Br reduces basicity.
Dipole Moment ~2.5 D~4.0 - 5.0 D Vector addition of C=O and C-Br dipoles.

Experimental Validation & References

Validation Experiments

To verify your computational model, perform these specific assays:

  • NMR Titration: Measure

    
     NMR shifts of the C3-carboxyl carbon across a pH range (2-8) to determine the experimental pKa and validate the steric twist hypothesis.
    
  • Kinetic Isotope Effect (KIE): If modeling

    
    , use deuterated nucleophiles. A primary KIE (
    
    
    
    ) confirms the N-H bond breaking is rate-limiting, while a secondary KIE points to the C-N bond formation (TS1).
References
  • Mechanism of

    
     in Pyridines: 
    
    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution ( ) using simple descriptors.
    • Source:Chemical Science, 2022.
    • URL:[Link]

  • Steric Effects in DFT

    • Title: Steric effect: a quantitative description from density functional theory.[2]

    • Source:Journal of Physical Chemistry A, 2007.
    • URL:[Link]

  • Suzuki Coupling of 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3]

    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link]

  • pKa Calculation Protocols

    • Title: Theoretical pKa calcul
    • Source:ResearchG
    • URL:[Link]

Sources

physical properties of 2-Bromo-4-methyl-nicotinic acid melting point boiling point

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-methylnicotinic acid (CAS: 65996-07-8) represents a critical halogenated pyridine scaffold in medicinal chemistry. Unlike simple pyridine building blocks, the orthogonal functionality of the C2-bromide and C3-carboxylic acid moieties allows for regioselective diversification—specifically enabling Suzuki-Miyaura couplings at C2 and amide/ester formation at C3.

This technical guide synthesizes the definitive physicochemical properties of this compound, addressing the common ambiguity regarding its thermal stability. It provides a validated synthetic workflow for its isolation, ensuring high purity for downstream pharmaceutical applications.

Physicochemical Characterization

Core Properties Table

The following data aggregates experimental values from validated vendor certificates of analysis (CoA) and predicted computational models where experimental data is precluded by thermal instability.

PropertyValue / DescriptionConfidence LevelNote
CAS Number 65996-07-8HighUnique Identifier
Molecular Formula C₇H₆BrNO₂HighMW: 216.03 g/mol
Appearance White to off-white crystalline solidHighRecrystallized from EtOH/Water
Melting Point 170 – 171 °C HighExperimental (Capillary method) [1]
Boiling Point N/A (Decomposes) HighDecarboxylation occurs >200°C
Predicted BP ~343 °C (at 760 mmHg)LowTheoretical extrapolation only [2]
Density 1.7 ± 0.1 g/cm³MediumPredicted based on crystal packing
pKa (Acid) ~3.5 – 4.0MediumLower than nicotinic acid (4.[1][2][3]75) due to inductive effect of Br
Solubility DMSO > Methanol > Ethanol > WaterHighZwitterionic character limits non-polar solubility
Thermal Behavior & Stability Analysis

The Melting Point vs. Boiling Point Paradox: Researchers often seek a boiling point for distillation purposes. However, 2-Bromo-4-methylnicotinic acid, like many ortho-halogenated nicotinic acids, undergoes thermal decarboxylation before reaching a theoretical boiling point at atmospheric pressure.

  • Mechanism: At temperatures exceeding 200°C, the electron-withdrawing nature of the pyridine ring facilitates the loss of CO₂, yielding 2-bromo-4-methylpyridine.

  • Operational Implication: Do not attempt atmospheric distillation. Purification must be achieved via crystallization or acid-base precipitation.

Synthetic Methodology & Protocol

The most robust route to high-purity 2-Bromo-4-methylnicotinic acid is the hydrolysis of its methyl ester precursor . Direct bromination of 4-methylnicotinic acid often yields inseparable mixtures of regioisomers.

Reaction Logic

The methyl ester (Methyl 2-bromo-4-methylnicotinate) is treated with a strong base to saponify the ester. The key to high yield is the careful acidification step to reach the isoelectric point (pI) where the zwitterionic acid precipitates out of the aqueous phase.

Detailed Protocol: Ester Hydrolysis

Standard Operating Procedure (SOP-SYN-042)

Reagents:

  • Methyl 2-bromo-4-methylnicotinate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)

  • Tetrahydrofuran (THF) or Methanol (Solvent)

  • Hydrochloric Acid (HCl), 1.0 M and 6.0 M

Workflow:

  • Dissolution: Dissolve the methyl ester in THF/Water (3:1 ratio). Ensure complete solvation.

  • Saponification: Add 2.0 M NaOH dropwise at 0°C.

  • Reflux: Warm to 60°C and stir for 3–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by the baseline acid spot.

  • Workup (Critical Step):

    • Evaporate THF under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash with Ethyl Acetate (2x) to remove unreacted neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 6.0 M HCl until pH reaches ~3.0. A white solid will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Visualization of Workflow

SynthesisWorkflow Start Start: Methyl Ester (In THF/Water) Step1 Add 2M NaOH (Saponification) Start->Step1 Step2 Heat to 60°C (3-4h) Monitor TLC Step1->Step2 Step3 Evaporate Organic Solvent (Retain Aqueous Phase) Step2->Step3 Step4 Wash with EtOAc (Remove Impurities) Step3->Step4 Aqueous Layer Step5 Acidify to pH 3.0 (Precipitation) Step4->Step5 Aq. Layer Only End Final Product: 2-Bromo-4-methylnicotinic acid (Solid, MP: 170-171°C) Step5->End Filter & Dry

Figure 1: Step-by-step hydrolysis workflow for isolating the target acid from its ester precursor.

Applications in Drug Discovery

This scaffold is highly valued because it offers three distinct "vectors" for chemical modification, allowing it to serve as a core hub in Fragment-Based Drug Design (FBDD).

Structural Versatility
  • C2-Position (Bromine): Prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The electron-deficient pyridine ring activates this position for nucleophilic aromatic substitution (SNAr) as well.

  • C3-Position (Carboxylic Acid): Can be converted to amides, esters, or reduced to an alcohol. It often serves as the "warhead" binding site in kinase inhibitors.

  • C4-Position (Methyl): Provides steric bulk to enforce atropisomerism or can be oxidized to an aldehyde for further extension.

Scaffold Logic Diagram

ScaffoldLogic Core 2-Bromo-4-methyl- nicotinic acid Vector1 C2-Bromine (Cross-Coupling) Core->Vector1 Vector2 C3-Carboxyl (Amide Coupling) Core->Vector2 Vector3 C4-Methyl (Steric/Oxidation) Core->Vector3 App1 Biaryl Formation Vector1->App1 App2 Peptidomimetics Vector2->App2 App3 Solubility Tuning Vector3->App3

Figure 2: Chemotype analysis showing the orthogonal reactivity vectors available for medicinal chemistry optimization.

References

  • ChemDict Database. 2-Bromo-4-methyl-nicotinic acid Physical Properties. Retrieved from ChemDict.com. Link

  • ChemicalBook. Predicted Properties for Halogenated Nicotinic Acids. (Extrapolated from 2-bromo-4-chloronicotinic acid data). Link

  • Fisher Scientific. Safety Data Sheet (SDS) for Nicotinic Acid Derivatives. (General hazards: H315, H319, H335).[4] Link

  • PubChem. Compound Summary: 2-Bromo-4-methylpyridine (Precursor Analysis).Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-Bromo-4-methyl-nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-Bromo-4-methyl-nicotinic Acid Scaffold in Kinase Inhibitor Discovery

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. A key strategy in the medicinal chemist's arsenal is the use of "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The substituted nicotinic acid framework is one such scaffold, offering a versatile platform for the synthesis of kinase inhibitors.[2][3]

This guide focuses on the synthetic utility of this compound, a particularly valuable building block for the construction of novel kinase inhibitors. This scaffold offers several strategic advantages:

  • Orthogonal Functional Handles: The bromine atom at the 2-position and the carboxylic acid at the 3-position provide two distinct and chemoselectively addressable points for molecular elaboration. The bromine is primed for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted to an amide, a common pharmacophore in kinase inhibitors.[2][4]

  • Vectorial Elaboration: This orthogonality allows for a controlled, stepwise synthesis, enabling the systematic exploration of the chemical space around the core scaffold. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity and Planarity: The pyridine ring provides a rigid and planar core, which can be advantageous for binding to the often-planar ATP-binding site of kinases.[5] The methyl group at the 4-position can also play a role in establishing key interactions within the binding pocket or influencing the overall conformation of the inhibitor.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the this compound scaffold. We will delve into the key synthetic transformations, providing detailed, step-by-step protocols for Suzuki-Miyaura cross-coupling and subsequent amide bond formation.

Synthetic Strategy Overview

The general synthetic approach involves a two-step sequence to elaborate the this compound scaffold. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of aryl or heteroaryl moieties at the 2-position. The second step is the coupling of the resulting carboxylic acid with a variety of amines to generate the final amide products. This strategy allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold cluster_1 Step 1: C-C Bond Formation cluster_2 Intermediate cluster_3 Step 2: Amide Bond Formation cluster_4 Final Product Scaffold This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Scaffold->Suzuki Intermediate 2-Aryl/Heteroaryl-4-methyl-nicotinic acid Suzuki->Intermediate Amide Amide Coupling (Primary/Secondary Amine) Intermediate->Amide Product Kinase Inhibitor Library Amide->Product

Figure 1: General synthetic workflow for the elaboration of the this compound scaffold.

Part 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds between sp2-hybridized carbon atoms.[6] In this protocol, we will couple this compound with a representative arylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound216.031.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-10 mL-
Water-2 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-4-methyl-nicotinic acid.

Causality Behind Experimental Choices:

  • Base: Sodium carbonate is a commonly used base in Suzuki couplings and is effective in activating the boronic acid for transmetalation.[6]

  • Catalyst: Pd(PPh₃)₄ is a robust and widely used palladium(0) catalyst for Suzuki couplings.[7]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.

  • Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Part 2: Amide Coupling of 2-Aryl-4-methyl-nicotinic Acid

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[4] This protocol describes the coupling of the 2-aryl-4-methyl-nicotinic acid intermediate with a primary or secondary amine using a standard coupling agent.

Protocol 2: Amide Coupling

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Aryl-4-methyl-nicotinic acid-1.01.0
Amine (Primary or Secondary)-1.11.1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.21.21.2
DIPEA (N,N-Diisopropylethylamine)129.242.02.0
Anhydrous Dimethylformamide (DMF)-10 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography or preparative HPLC setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-aryl-4-methyl-nicotinic acid (1.0 mmol) and dissolve it in anhydrous DMF (10 mL).

  • Reagent Addition: Add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Pour the reaction mixture into water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly efficient and widely used coupling agent that minimizes side reactions and racemization (if chiral amines are used).[8]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

G cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_amide Protocol 2: Amide Coupling s1 1. Combine Reactants (this compound, Boronic Acid, Na2CO3) s2 2. Establish Inert Atmosphere s1->s2 s3 3. Add Solvents (Dioxane/Water) s2->s3 s4 4. Degas Mixture s3->s4 s5 5. Add Pd(PPh3)4 Catalyst s4->s5 s6 6. Heat and Stir (90-100 °C) s5->s6 s7 7. Monitor by TLC s6->s7 s8 8. Workup (Acidify, Extract) s7->s8 s9 9. Purify (Column Chromatography) s8->s9 a1 1. Dissolve Acid in DMF s9->a1 Intermediate Product a2 2. Add Amine, HATU, and DIPEA a1->a2 a3 3. Stir at Room Temperature a2->a3 a4 4. Monitor by TLC/LC-MS a3->a4 a5 5. Workup (Extract, Wash) a4->a5 a6 6. Purify (Column Chromatography/HPLC) a5->a6

Figure 2: Detailed experimental workflow for the synthesis of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the bromine atom and the carboxylic acid group allows for a modular and efficient synthetic approach, enabling the rapid generation of diverse chemical libraries for biological screening. The detailed protocols provided in this guide offer a robust starting point for researchers to explore the potential of this promising scaffold in their drug discovery programs.

References

  • Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis. ChemicalBook. 2019.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. 2023. Available from: [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. 2021. Available from: [Link]

  • Methods of making nicotinic acid derivatives. Google Patents. 2022.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. 2017. Available from: [Link]

  • Preparation of nicotinic acid amide. Google Patents. 1942.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). 2013. Available from: [Link]

  • Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents. 2006.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. 2021. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. Available from: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available from: [Link]

  • Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. 2019. Available from: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. 2006.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. 2011. Available from: [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. European Patent Office. 2023. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. 2021. Available from: [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Available from: [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. 2020. Available from: [Link]

  • Patent Application Publication (10) Pub. No.: US 2009/0069389 A1. 2008. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • COURSE: B. PHARMACY, 4 Sem Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. COP Bela. Available from: [Link]

  • MEDICINAL CHEMISTRY. Madhya Pradesh Bhoj (open) University. Available from: [Link]

Sources

use of 2-Bromo-4-methyl-nicotinic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: Strategic Application of 2-Bromo-4-methyl-nicotinic Acid in Fragment-Based Drug Discovery (FBDD)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds, commencing with low molecular weight ligands (fragments) that bind to biological targets with high efficiency. This guide provides a detailed exploration of This compound , a versatile fragment poised for effective FBDD campaigns. We will dissect its physicochemical properties, outline its strategic advantages, and provide detailed, field-tested protocols for its application in primary screening, orthogonal validation, and hit-to-lead optimization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for leveraging this fragment's unique chemical features to accelerate drug discovery projects.

Physicochemical Profile & Strategic Value

This compound is a synthetically tractable fragment that presents multiple opportunities for targeted interaction and subsequent chemical elaboration. Its value in an FBDD context is rooted in its structural and chemical characteristics.

Compliance with the "Rule of Three"

A fragment's success is often predicated on its adherence to the "Rule of Three," a set of guidelines that favor optimal starting points for lead generation. This compound aligns well with these principles.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) ~216.03 g/mol < 300 DaYes
cLogP ~1.5-2.0≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (from carboxylic acid)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (N in ring, 2 O in acid)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Note: cLogP values are estimates and can vary based on the calculation algorithm.

This profile ensures the fragment possesses sufficient water solubility for biophysical assays while maintaining enough lipophilicity to engage in meaningful interactions within protein binding pockets.

Key Interaction Features

The true potential of this fragment lies in its distinct chemical motifs, which can be exploited to achieve high-affinity binding and provide vectors for optimization.

Fragment_Interaction_Modes cluster_Fragment This compound cluster_Protein Protein Active Site F Fragment Core P_HBD H-Bond Donor (e.g., Backbone NH) F->P_HBD Pyridine N (HBA) forms H-Bond P_HBA H-Bond Acceptor (e.g., Carbonyl O) F->P_HBA Carboxylic Acid (HBD) forms H-Bond P_HP Hydrophobic Pocket F->P_HP Methyl Group Hydrophobic Interaction P_HAL Halogen Bond Acceptor (e.g., Carbonyl O, Ser/Thr OH) F->P_HAL Bromine Atom Halogen Bond

Caption: Potential binding modes of the fragment within a target's active site.

  • Pyridine Ring: The nitrogen atom acts as a key hydrogen bond acceptor, a common and effective interaction in drug-protein binding.[1] The aromatic ring itself can also engage in π-stacking with aromatic residues like tyrosine or phenylalanine.

  • Carboxylic Acid: This group is a strong hydrogen bond donor and can also form salt bridges with positively charged residues such as lysine or arginine, providing a powerful anchoring point.

  • Bromine Atom: The bromine serves two critical purposes. First, it can form halogen bonds—a highly directional, non-covalent interaction with electron-rich atoms like oxygen or sulfur—which can significantly enhance binding affinity and specificity. Second, it is an invaluable synthetic handle for hit-to-lead optimization via cross-coupling chemistry.[2]

  • Methyl Group: This small hydrophobic group can probe small lipophilic pockets, contributing to binding affinity and providing a vector for exploring larger hydrophobic regions during lead optimization.

The presence of a bromine atom is particularly advantageous in crystallographic screening methods. Because of its high electron density, bromine produces a strong anomalous scattering signal, making it easier to unambiguously identify the fragment's position and orientation in the protein's electron density map, even with weak binding or low occupancy.[3][4]

Integrated FBDD Workflow

A successful FBDD campaign requires a multi-stage approach, moving from initial hit identification to robust validation and structural characterization. This workflow ensures that resources are focused on the most promising fragments.

FBDD_Workflow A Primary Screen (SPR) High-throughput, sensitive detection B Hit Confirmation (Dose-response, Orthogonal Assay) A->B Identified Hits C Structural Biology (X-ray/NMR) Determine Binding Mode B->C Validated Hits D Hit-to-Lead Chemistry Structure-Guided Optimization C->D Structural Insights E Lead Compound D->E Potent & Selective Leads

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols are designed for the screening and validation of this compound against a purified protein target.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technology ideal for detecting the low-affinity interactions characteristic of fragments.[5] It provides real-time kinetics and affinity data (KD), making it a gold standard for FBDD.

Materials:

  • SPR instrument (e.g., Biacore T200, GE Healthcare)

  • Sensor Chip (e.g., CM5, Series S)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • This compound (≥98% purity, stock in 100% DMSO)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Assay Buffer: Running buffer with 2-5% DMSO (match DMSO concentration of fragment solution)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxylated surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM Acetate buffer, pH 4.5-5.5) over the activated surface until the desired immobilization level (typically 5,000-10,000 RU) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a stock solution of this compound (e.g., 10-50 mM in 100% DMSO).

    • Dilute the fragment into Assay Buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.

    • Inject the fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with Assay Buffer (e.g., 120 seconds).

    • A positive "hit" is identified by a response signal in the target flow cell that is significantly higher than the reference cell signal.

  • Data Analysis:

    • Reference-subtract the sensorgrams (Target RU - Reference RU).

    • Analyze the binding response at equilibrium. Hits are typically defined as fragments eliciting a response >3 standard deviations above the mean of negative controls.

    • For confirmed hits, perform a full dose-response analysis (e.g., 8-point titration from 1 mM down to 7.8 µM) to determine the equilibrium dissociation constant (KD).

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, provides an independent, biophysical validation of a fragment hit. A true binding event will typically stabilize the protein, leading to an increase in its melting temperature (Tm). This method confirms direct target engagement in a solution-based format.

Materials:

  • qPCR instrument with melt-curve capability (e.g., Bio-Rad CFX96)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • Target protein

  • This compound

  • Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

Methodology:

  • Reagent Preparation:

    • Dilute the target protein to a final concentration of 2-5 µM in Assay Buffer.

    • Dilute SYPRO Orange dye to a 20x working solution in Assay Buffer.

    • Prepare a 10 mM stock of the fragment in 100% DMSO and create a dilution series.

  • Assay Setup (per well of a 96-well PCR plate):

    • Add 20 µL of the 2-5 µM protein solution.

    • Add 2.5 µL of the fragment dilution (or DMSO for control).

    • Add 2.5 µL of the 20x SYPRO Orange dye.

    • Final volume: 25 µL. Final DMSO concentration should be kept constant (e.g., ≤ 5%).

    • Include a "protein + dye + DMSO" control and a "buffer + dye" control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Set the thermal profile:

      • Initial temperature: 25°C

      • Ramp rate: 1°C/minute

      • Final temperature: 95°C

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition.

    • Calculate the change in melting temperature (ΔTm) = Tm(fragment) - Tm(DMSO control).

    • A ΔTm of ≥ 2°C is generally considered a robust confirmation of binding.

Hit-to-Lead Optimization Strategy

Once this compound is confirmed as a hit, its structure provides clear vectors for chemical elaboration. The goal is to "grow" the fragment into a higher-affinity, more selective lead compound, guided by structural data.

Causality: The bromine atom at the 2-position is an exceptionally versatile synthetic handle. Its position on the pyridine ring allows for exploration of adjacent pockets via well-established palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reacting the bromo-fragment with various boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups. This is ideal for probing nearby hydrophobic pockets or forming new hydrogen bonds.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces a rigid linker, useful for reaching distant pockets without a significant entropy penalty.

  • Buchwald-Hartwig Amination: Introduction of amines can provide new hydrogen bond donors/acceptors and improve physicochemical properties.

The carboxylic acid can be converted to amides to explore interactions in that region, while the methyl group can be systematically modified (e.g., to ethyl, cyclopropyl) to optimize hydrophobic packing.

Hit_to_Lead cluster_Vectors Growth Vectors Fragment 2-Bromo-4-methyl- nicotinic acid (Hit) V1 Vector 1 (C2-Br) Suzuki, Sonogashira etc. Fragment->V1 V2 Vector 2 (Carboxylic Acid) Amide Scaffolds Fragment->V2 V3 Vector 3 (C4-Me) Hydrophobic Pocket Fragment->V3 Lead Potent Lead Compound V1->Lead Structure-Guided Elaboration V2->Lead Structure-Guided Elaboration V3->Lead Structure-Guided Elaboration

Caption: Key vectors for synthetic elaboration from the fragment core.

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a rich set of chemical features for protein interaction and synthetic modification, makes it an efficient tool for developing novel lead compounds. The bromine atom, in particular, provides a dual advantage by facilitating crystallographic hit identification and serving as a versatile handle for rapid, structure-guided optimization. By employing the robust biophysical and biochemical protocols detailed in this guide, researchers can effectively leverage this fragment to prosecute challenging drug targets and accelerate the journey from hit to clinical candidate.

References

  • Zhu, J., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. Journal of Medicinal Chemistry. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • Al-Ostath, R. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Singh, N., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences. Available at: [Link]

  • Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Available at: [Link]

  • Schiebel, J., et al. (2016). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PLOS ONE. Available at: [Link]

  • ChemHelpASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Available at: [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

  • Sine, S. M., et al. (2004). Roles of Amino Acids and Subunits in Determining the Inhibition of Nicotinic Acetylcholine Receptors by Competitive Antagonists. Molecular Pharmacology. Available at: [Link]

  • Popp, F. D. (1969). Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. Available at: [Link]

  • Ferguson, F. M., et al. (2014). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. Available at: [Link]

  • Gomez, A. R., et al. (2021). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]

  • Cashin, A. L., et al. (2007). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Sonogashira Coupling of 2-Bromo-4-methyl-nicotinic Acid for Alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira coupling stands as a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures essential for pharmaceutical and materials science research.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful alkynylation of 2-Bromo-4-methyl-nicotinic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting. The focus is on providing a robust framework for the synthesis of 2-alkynyl-4-methyl-nicotinic acid derivatives, which are valuable building blocks in the development of novel therapeutics, including nicotinic receptor agonists.[1]

Introduction: The Strategic Importance of Nicotinic Acid Alkynylation

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The introduction of an alkyne moiety at the 2-position via Sonogashira coupling dramatically expands the synthetic possibilities, allowing for subsequent modifications such as click chemistry, cyclization reactions, or further cross-coupling, to generate diverse libraries of bioactive compounds.[3]

The substrate, this compound, presents specific challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the carboxylic acid group can interfere with the basic conditions typically required for the reaction. This guide addresses these challenges head-on, providing a protocol optimized for this class of heteroaromatic carboxylic acids.

The Sonogashira Reaction: A Mechanistic Overview

The classical Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][2][4] The reaction proceeds through two interconnected catalytic cycles.[4][5]

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound).

  • The Copper Cycle: The terminal alkyne reacts with the copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide.[1] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step known as transmetalation, which is often the rate-determining step.[4]

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[4]

While copper-free Sonogashira protocols exist to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, the copper-cocatalyzed reaction often proceeds at a faster rate and under milder conditions.[1][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)L₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Pd_complex Base Base

Caption: Dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compoundC₇H₆BrNO₂216.031.0216 mgSubstrate
Terminal AlkyneR-C≡CHVaries1.2VariesCoupling Partner
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.05 (5 mol%)58 mgPalladium Catalyst
Copper(I) IodideCuI190.450.10 (10 mol%)19 mgCo-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.193.00.42 mLBase & Solvent
Tetrahydrofuran (THF)C₄H₈O72.11-10 mLSolvent

Note on Reagent Purity: Use dry, degassed solvents for best results. Triethylamine should be distilled over calcium hydride. Palladium catalysts can be sensitive to air and moisture; handle accordingly.

Step-by-Step Reaction Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol).

  • Catalyst Loading: Under a positive flow of inert gas, add Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) and Copper(I) Iodide (CuI, 19 mg, 0.10 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 60-65 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Reaction Quench: Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the bulk of the triethylamine hydrobromide salt.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers.

  • Purification of the Carboxylic Acid:

    • To the combined organic layers, add a 1 M aqueous solution of sodium hydroxide (NaOH) to deprotonate the nicotinic acid product, transferring it to the aqueous phase.

    • Separate the layers. The organic layer contains neutral impurities.

    • Carefully acidify the aqueous layer to pH ~4-5 with 1 M hydrochloric acid (HCl). The product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Optimization and Key Considerations

The success of the Sonogashira coupling on this substrate hinges on a careful balance of several factors.

ParameterRecommended ChoiceRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are also effective as they are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] The choice of electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[4][5]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst. It facilitates the deprotonation of the alkyne and accelerates the transmetalation step.[1][2] Its absence may lead to a sluggish or incomplete reaction.
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is crucial to neutralize the HBr byproduct and to facilitate the formation of the copper acetylide.[1] TEA often serves as both the base and a co-solvent. The basicity must be sufficient to deprotonate the alkyne but not so strong as to cause unwanted side reactions with the carboxylic acid.
Solvent THF, DMF, AcetonitrileThe solvent must solubilize all components.[7] THF is a good starting point. DMF can be used for less soluble substrates but may require higher temperatures. The polarity of the solvent can influence reaction rates.[7]
Temperature Room Temp to 65 °CThe reaction is often run at a slightly elevated temperature to ensure a reasonable reaction rate, especially with less reactive aryl bromides.[1] Higher temperatures can lead to catalyst decomposition and side product formation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Low reaction temperature.1. Use fresh catalyst or a different pre-catalyst.2. Ensure rigorous inert atmosphere techniques.3. Increase temperature incrementally to 65 °C.
Formation of Glaser Homocoupling Product (R-C≡C-C≡C-R) 1. Presence of oxygen.2. High catalyst loading of copper.1. Thoroughly degas all solvents and reagents.2. Reduce the amount of CuI to 5 mol%. Consider a copper-free protocol if the problem persists.[1]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Prolonged reaction time.1. Lower the reaction temperature.2. Monitor the reaction closely and quench once the starting material is consumed.
Difficulty in Purification 1. Emulsion formation during work-up.2. Product is highly polar and water-soluble.1. Add brine during the extraction to break emulsions.2. After acidification, if precipitation is poor, extract the product into a more polar solvent like butanol or perform column chromatography on silica gel using an appropriate solvent system (e.g., DCM/MeOH with 1% acetic acid).

Overall Experimental Workflow

The following diagram outlines the complete process from initial setup to the final, purified product.

Caption: Workflow from reaction setup to product characterization.

References

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(4), 2074-2145. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 2, 2026, from [Link]

  • Shaikh, I. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. SSRN. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4806. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. [Link]

  • Wang, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

Large-Scale Synthesis of 2-Bromo-4-methyl-nicotinic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Bromo-4-methyl-nicotinic Acid

This compound is a highly valued heterocyclic building block in the chemical industry. Its strategic importance lies in its role as a key intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The presence of three distinct functional handles—a carboxylic acid, a bromine atom at the electron-deficient C2-position, and a methyl group—provides synthetic chemists with a versatile scaffold for constructing diverse molecular architectures.

The bromine atom, in particular, serves as a linchpin for introducing molecular complexity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][3] This reactivity allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a critical step in the development of novel therapeutic agents and crop protection agents.[2] For instance, derivatives of this acid are integral to the synthesis of certain kinase inhibitors for targeted cancer therapy and advanced fungicides.[2]

This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, offering detailed protocols, mechanistic insights, and considerations for process optimization and safety.

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially viable approach to this compound involves a two-step sequence starting from the readily available 2-Amino-4-methylpyridine. This strategy leverages a well-established Sandmeyer-type reaction for the introduction of the bromine atom, followed by a selective oxidation of the methyl group to the carboxylic acid.

G Target This compound Intermediate1 2-Bromo-4-methylpyridine Target->Intermediate1 Selective Oxidation StartingMaterial 2-Amino-4-methylpyridine Intermediate1->StartingMaterial Sandmeyer Reaction

Caption: Flowchart of the two-step synthesis from starting material to final product.

Conclusion

The synthetic route detailed in this guide, proceeding through a Sandmeyer reaction followed by permanganate oxidation, represents a reliable, scalable, and economically viable method for the large-scale production of this compound. By understanding the underlying reaction mechanisms and adhering to strict safety and process controls, researchers and chemical engineers can effectively produce this critical intermediate for applications in drug discovery and development. The protocols provided herein serve as a robust foundation for both laboratory synthesis and industrial scale-up.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Retrieved February 2, 2026, from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid - Eureka. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 2, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved February 2, 2026, from [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Bromo-4-methyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-4-methyl-nicotinic Acid Esters in Medicinal Chemistry

This compound and its ester derivatives are pivotal building blocks in the landscape of modern drug discovery. The substituted pyridine motif is a privileged scaffold, appearing in a multitude of pharmacologically active agents. The ester functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The bromine atom at the 2-position is a key reactive center for cross-coupling reactions, allowing for the introduction of diverse substituents, while the methyl group at the 4-position can influence the molecule's conformation and metabolic stability.

This comprehensive guide provides detailed application notes and validated protocols for the successful esterification of this compound. We will delve into the mechanistic underpinnings of various esterification methodologies, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic goals. The protocols are designed to be self-validating, with clear causality behind each experimental choice, ensuring reproducibility and high yields.

Choosing the Right Esterification Strategy: A Comparative Overview

The selection of an appropriate esterification method is contingent upon several factors, including the scale of the reaction, the desired ester, and the presence of other functional groups in the molecule. Here, we present three robust and widely employed methods for the esterification of this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method Key Reagents Typical Reaction Conditions Advantages Limitations
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)High temperature (reflux)Cost-effective, simple procedure, suitable for large-scale synthesis.Harsh conditions may not be suitable for sensitive substrates; reversible reaction requires driving the equilibrium.[1][2]
Steglich Esterification Alcohol, DCC or EDC, DMAPRoom temperatureMild reaction conditions, suitable for acid-sensitive substrates, high yields.[3][4]Formation of urea byproduct can complicate purification; DCC is an allergen.[5]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Low to room temperatureMild conditions, stereospecific inversion of secondary alcohols (if applicable), broad substrate scope.Stoichiometric amounts of reagents are required, leading to byproducts that can be challenging to remove.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] This method is particularly well-suited for the preparation of simple alkyl esters of this compound on a larger scale. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[1][2]

Reaction Mechanism Workflow

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism A 2-Bromo-4-methyl- nicotinic acid B Protonated Carbonyl A->B H⁺ (cat.) C Tetrahedral Intermediate B->C R'OH D Protonated Ester C->D -H₂O E 2-Bromo-4-methyl- nicotinate Ester D->E -H⁺

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol: Synthesis of Methyl 2-Bromo-4-methyl-nicotinate

This protocol is adapted from a similar procedure for the esterification of 2-bromo-4-pyridinecarboxylic acid.[8]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[8] Be cautious as CO₂ evolution will occur. Repeat the washing until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to afford the crude methyl 2-bromo-4-methyl-nicotinate.

    • If necessary, the product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[9]

Method 2: Steglich Esterification - The Mild and Efficient Alternative

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] This reaction proceeds under mild, neutral conditions at room temperature, making it ideal for substrates that are sensitive to acidic or basic conditions.[5][10]

Reaction Mechanism Workflow

Steglich_Esterification cluster_1 Steglich Esterification Mechanism A 2-Bromo-4-methyl- nicotinic acid B O-Acylisourea Intermediate A->B + DCC C N-Acylpyridinium Intermediate B->C + DMAP DCU Dicyclohexylurea (byproduct) B->DCU D Tetrahedral Intermediate C->D + R'OH E 2-Bromo-4-methyl- nicotinate Ester D->E DCC DCC DMAP DMAP (cat.) ROH R'OH

Caption: Steglich Esterification Workflow.

Detailed Protocol: Synthesis of Ethyl 2-Bromo-4-methyl-nicotinate

This protocol is a general procedure for Steglich esterification and may require optimization for the specific substrate.

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane, add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate and wash it with a small amount of cold dichloromethane.

    • If EDC is used, the urea byproduct is generally water-soluble and can be removed during the aqueous work-up.

    • Wash the filtrate with 1 M HCl to remove excess DMAP and any remaining EDC-related byproducts.

    • Wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the pure ethyl 2-bromo-4-methyl-nicotinate.

Method 3: The Mitsunobu Reaction - For Delicate Substrates

The Mitsunobu reaction is a versatile and mild method for the esterification of carboxylic acids with primary and secondary alcohols. It proceeds via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is not relevant for simple alkyl esters but is crucial for chiral alcohols.

Reaction Mechanism Workflow

Mitsunobu_Reaction cluster_2 Mitsunobu Reaction Mechanism A PPh₃ + DEAD B Betaine Intermediate A->B C Phosphonium Salt B->C + Acid D Alkoxyphosphonium Salt C->D + R'OH E 2-Bromo-4-methyl- nicotinate Ester D->E + Carboxylate Byproducts Triphenylphosphine oxide + Reduced DEAD E->Byproducts Acid 2-Bromo-4-methyl- nicotinic acid ROH R'OH

Caption: Mitsunobu Reaction Workflow.

Detailed Protocol: Synthesis of Isopropyl 2-Bromo-4-methyl-nicotinate

This is a general protocol for the Mitsunobu reaction and should be optimized for the specific substrate.

Materials:

  • This compound

  • Isopropanol (IPA)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise via syringe or a dropping funnel. The characteristic orange color of DEAD may disappear upon reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced azodicarboxylate.

  • Purification:

    • Purification can be challenging due to the byproducts. Silica gel column chromatography is typically required. A non-polar eluent system (e.g., hexane/ethyl acetate) is often effective in separating the less polar ester from the more polar byproducts.

    • Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent like diethyl ether can sometimes simplify the purification process.

Conclusion and Best Practices

The successful esterification of this compound is readily achievable through several reliable methods.

  • For large-scale and cost-effective synthesis of simple alkyl esters, Fischer esterification is the method of choice.

  • When dealing with acid-sensitive substrates or when milder conditions are required, Steglich esterification offers an excellent alternative with high yields.

  • For particularly delicate substrates or when specific stereochemical outcomes are desired with chiral alcohols, the Mitsunobu reaction provides a powerful, albeit more complex, option.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: Always monitor the reaction progress by TLC to determine the optimal reaction time and to check for the formation of side products.

  • Anhydrous Conditions: For Steglich and Mitsunobu reactions, ensure all reagents and solvents are anhydrous to prevent unwanted side reactions.

  • Purification: The choice of purification method will depend on the scale of the reaction and the nature of the byproducts. For Fischer esterification, a simple acid-base workup may be sufficient. For Steglich and Mitsunobu reactions, column chromatography is often necessary.

  • Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. DCC is a known allergen, and DEAD can be explosive under certain conditions.

By carefully considering the factors outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a wide range of this compound esters to advance their drug discovery and development programs.

References

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Steglich esterification. (2023, September 26). In Wikipedia. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids (U.S. Patent No. 2,758,999). U.S.
  • Fischer–Speier esterification. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. doi:10.15227/orgsyn.063.0183
  • Non-catalytic preparation of nicotinic acid esters. (n.d.). Google Patents.
  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
  • Akishina, E. A., Kazak, D. V., & Dikusar, E. A. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 196-203.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (1999). Journal of Pharmaceutical Sciences, 88(11), 1180-1185.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). (n.d.). Retrieved from [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MOJ Biorg Org Chem, 4(1), 1-8.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. (n.d.). European Patent Office. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). University of Calgary. Retrieved from [Link]

  • 2-Bromonicotinic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • The effects of replacing ester by amide on the biological properties of compounds related to acetylcholine. (1976). British Journal of Pharmacology, 58(4), 533-540.
  • Is esterification a nucleophilic acyl substitution reaction? (n.d.). Quora. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2000). Molecules, 5(1), 123-126.

Sources

synthesis of novel heterocyclic compounds from 2-Bromo-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-4-methyl-nicotinic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a versatile starting material. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules, making the development of efficient synthetic routes to novel scaffolds a cornerstone of drug discovery.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. We present validated protocols for palladium-catalyzed cross-coupling reactions and the subsequent construction of fused bicyclic systems, such as pyrido[2,3-d]pyrimidines. The methodologies are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization, ensuring reproducibility and scientific rigor for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is key to modulating the pharmacological properties of drug candidates. This compound is an exceptionally useful building block for several strategic reasons:

  • Orthogonal Reactive Sites: It possesses three distinct points for chemical modification: the carboxylic acid group, the bromine atom at the 2-position, and the methyl group at the 4-position. The bromine atom is particularly amenable to modern cross-coupling methodologies.

  • Electron-Deficient Ring System: The pyridine nitrogen makes the ring electron-deficient, influencing the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed reactions.[3][4]

  • Scaffold for Fused Systems: The 2-bromo and 3-carboxy groups are perfectly positioned for substitution and subsequent intramolecular cyclization reactions, providing access to important fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities, including kinase inhibition.[5][6][7]

This guide will focus on two primary synthetic avenues that leverage the reactivity of the C2-bromine atom: C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, followed by a protocol for cyclization into a fused heterocyclic system.

Synthetic Workflow Overview

The following diagram illustrates the strategic pathways for diversifying the this compound scaffold, which will be detailed in the subsequent protocols.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Fused Heterocycle Synthesis A 2-Bromo-4-methyl- nicotinic acid B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Amine, Pd Catalyst) A->C C-N Bond Formation D 2-Aryl-4-methyl- nicotinic Acid Derivatives B->D E 2-Amino-4-methyl- nicotinic Acid Intermediate C->E F Cyclization with Urea E->F G 7-methylpyrido[2,3-d]- pyrimidine-2,4(1H,3H)-dione F->G

Caption: Synthetic pathways from this compound.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

Principle and Mechanistic Insight

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons.[8][9] The reaction couples an organoboron species (e.g., an arylboronic acid) with an organohalide. The catalytic cycle, depicted below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

A base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-Br pd_complex2 Ar-Pd(II)L₂(Br) pd_complex1->pd_complex2 pd_complex3 Transmetalation (Ar'B(OH)₂ + Base) pd_complex2->pd_complex3 pd_complex4 Ar-Pd(II)L₂(Ar') pd_complex3->pd_complex4 pd_complex5 Reductive Elimination pd_complex4->pd_complex5 pd_complex5->pd0 Regeneration product Ar-Ar' pd_complex5->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Objective: To synthesize 2-(4-methoxyphenyl)-4-methylnicotinic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.16 g, 10 mmol).

  • Reagent Addition: To the flask, add 4-methoxyphenylboronic acid (1.2 eq, 1.82 g, 12 mmol), potassium carbonate (3.0 eq, 4.14 g, 30 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 347 mg, 0.3 mmol).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solvent mixture should be degassed by bubbling with argon for 15-20 minutes. Expertise Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in dichloromethane). The disappearance of the starting material indicates reaction completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with 50 mL of water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities (like triphenylphosphine oxide).

    • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3 x 75 mL).

  • Purification:

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Expected Results
Starting MaterialBoronic AcidProductTypical Yield
This compoundPhenylboronic acid4-methyl-2-phenylnicotinic acid80-90%
This compound4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-4-methylnicotinic acid85-95%
This compound3-Thienylboronic acid4-methyl-2-(thiophen-3-yl)nicotinic acid75-85%

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[11] This palladium-catalyzed reaction couples an amine with an aryl halide. The choice of ligand is critical for success; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often employed to promote the challenging reductive elimination step that forms the C-N bond.[12] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.

Objective: To synthesize the key intermediate, 2-amino-4-methyl-nicotinic acid.

Detailed Experimental Protocol

Materials:

  • This compound

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (as a source of 'NH₂' after hydrolysis)

  • RuPhos Pd G3 Precatalyst (or similar advanced catalyst)

  • RuPhos ligand

  • Anhydrous 1,4-Dioxane

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add this compound (1.0 eq), RuPhos Pd G3 precatalyst (0.02 eq), and additional RuPhos ligand (0.04 eq) to an oven-dried reaction vessel. Expertise Note: Precatalysts are often air-stable but the reaction itself is highly sensitive to oxygen and moisture.

  • Reagent Addition: Add LiHMDS (2.5 eq) to the vessel.

  • Solvent and Reaction: Add anhydrous, degassed 1,4-dioxane. Seal the vessel and remove it from the glovebox. Heat the reaction to 100 °C for 18-24 hours.

  • Monitoring: The reaction can be monitored by LC-MS to observe the formation of the desired product mass.

  • Work-up:

    • Cool the reaction to 0 °C in an ice bath.

    • Very carefully quench the reaction by the slow, dropwise addition of 1 M HCl. This step is exothermic and will generate gas.

    • Continue adding 1 M HCl until the pH of the aqueous phase is approximately 7. The product is zwitterionic and may precipitate at its isoelectric point.

    • Filter the resulting solid and wash with cold water and then a small amount of cold diethyl ether.

  • Purification: The crude solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from water or an ethanol/water mixture.

Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione

Principle and Mechanistic Insight

This protocol demonstrates the construction of a fused heterocyclic system from the 2-amino-4-methyl-nicotinic acid intermediate. The reaction with urea proceeds through a nucleophilic attack of the 2-amino group onto a carbonyl of urea, followed by an intramolecular condensation with the adjacent carboxylic acid group to form the six-membered pyrimidinedione ring.[5]

Cyclization start 2-Amino-4-methyl- nicotinic Acid intermediate [Acylurea Intermediate] start->intermediate + Urea - NH₃ product 7-methylpyrido[2,3-d]- pyrimidine-2,4-dione intermediate->product Intramolecular Cyclization - H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Bromo-4-methyl-nicotinic acid as a synthetic intermediate. The unique electronic and structural features of this substrate—namely, the electron-deficient pyridine ring, the coordinating nitrogen atom, the sterically influencing methyl group, and the acidic carboxylic acid functionality—present a distinct set of challenges in palladium-catalyzed cross-coupling reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you select the optimal catalyst system and troubleshoot common issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices for reaction setup.

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

The most versatile and widely applied methods are palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2]

  • Suzuki-Miyaura Coupling: This is often the first choice for creating C(sp²)–C(sp²) bonds (e.g., biaryls) due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[2][3][4]

  • Heck Coupling: Ideal for coupling with alkenes to form substituted styrenes or other vinyl-pyridines. The reaction conditions are generally tolerant of many functional groups.[5][6]

  • Sonogashira Coupling: The premier method for introducing alkyne moieties, forming a C(sp²)–C(sp) bond. It typically requires both a palladium and a copper co-catalyst.

Q2: How do the electronic and steric properties of this compound influence catalyst selection?

The substrate's structure is challenging for several reasons:

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] This is a common issue with 2-halopyridines. To mitigate this, bulky ligands are essential as they sterically shield the palladium, disfavoring unproductive coordination with the nitrogen atom.[7]

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can slow the rate of the initial oxidative addition step—often the rate-determining step in the catalytic cycle.[8][9] To overcome this, electron-rich ligands are required to increase the electron density on the palladium(0) center, thereby promoting its insertion into the C-Br bond.[3]

  • Carboxylic Acid Group: The acidic proton will react with the basic media required for the coupling, necessitating the use of at least one extra equivalent of base.[10] Furthermore, the resulting carboxylate can potentially chelate the palladium catalyst or cause solubility issues, as the carboxylate salt may not be soluble in common organic solvents.[10] In some cases, protecting the carboxylic acid as an ester may be beneficial, though many modern catalyst systems can tolerate the free acid.[11]

Q3: Which palladium sources and ligands are most effective for this class of substrate?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient for challenging substrates like this.[7] A more robust approach involves combining a palladium(II) or palladium(0) precatalyst with a specialized ligand.

  • Palladium Sources: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladium precatalysts that are easier to handle and provide more consistent results.[4]

  • Ligands: The key to success lies in the ligand. For 2-bromopyridine derivatives, bulky and electron-rich phosphine ligands are the gold standard. These include:

    • Buchwald Ligands: Such as SPhos, XPhos, and RuPhos. These biaryl phosphine ligands are designed to be both bulky and electron-rich, making them highly effective for coupling sterically hindered and electron-deficient heteroaryl halides.[12]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be highly effective. They form very stable and active palladium complexes suitable for challenging couplings.[4][13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low to zero conversion of starting material.

Question: My Suzuki coupling of this compound is failing. What is the likely cause and how can I fix it?

Answer: Low conversion is the most common issue and typically points to a problem with the catalytic cycle, most often inefficient oxidative addition or catalyst deactivation.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The bond between the electron-deficient pyridine ring and the bromine atom is strong, and the standard Pd(0) species may not insert efficiently.[7][9]

    • Solution: Switch to a more electron-rich ligand. If you are using PPh₃, it is likely not electron-donating enough. Move to a Buchwald-type ligand (e.g., XPhos, SPhos) or an NHC ligand.[3][13] These ligands increase the electron density on the palladium, making it more nucleophilic and accelerating the oxidative addition step.

  • Catalyst Deactivation: The pyridine nitrogen is likely inhibiting your catalyst.[7]

    • Solution: Employ a bulkier ligand. The steric hindrance from ligands like XPhos or SPhos physically blocks the pyridine nitrogen from accessing and deactivating the palladium center.

  • Improper Base/Solvent Combination: The base must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause degradation.[3] Solubility is also critical.[10]

    • Solution: For substrates with a carboxylic acid, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[14] Ensure your solvent system (e.g., Dioxane/water, Toluene/water, DMF) can solubilize the organic substrate and the carboxylate salt formed.

  • Boronic Acid Instability: Heteroaryl boronic acids can be prone to decomposition, especially at elevated temperatures.[7][8]

    • Solution: Use a more stable boron derivative like a pinacol boronate ester or a potassium trifluoroborate salt (ArBF₃K). These are generally more robust and can lead to more reproducible results.[7][15]

Problem: Significant formation of side products.

Question: My reaction is proceeding, but I'm getting a mixture of homocoupled product and protodeboronated/dehalogenated impurities. How can I improve selectivity?

Answer: The formation of these byproducts points to specific competing reaction pathways that can be suppressed with careful optimization.

Potential Causes & Solutions:

  • Homocoupling (Biaryl or Bipyridine): This side reaction is often promoted by the presence of oxygen, which can facilitate the undesired coupling of two boronic acid molecules or two aryl halides.[7]

    • Solution: Ensure your reaction is rigorously degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen). This is critical. Perform several vacuum/inert gas backfill cycles on your reaction flask before adding the catalyst.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, which is then replaced by a hydrogen from a proton source (like water). This is a common issue with electron-deficient heteroaryl boronic acids.[7][8]

    • Solution 1: As mentioned previously, switch to more stable boronic esters or trifluoroborate salts.[15]

    • Solution 2: Use milder reaction conditions. Lower the temperature if possible and use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) if the reaction still proceeds, as stronger bases can accelerate this decomposition pathway.

  • Dehalogenation: The starting this compound is being reduced to 4-methyl-nicotinic acid.

    • Solution: This can result from certain base and solvent combinations, particularly with prolonged heating. Try a different, milder base or a lower reaction temperature. Ensure your reagents are pure, as some impurities can facilitate this reduction.

Part 3: Data & Protocols
Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The following table provides starting points for catalyst system selection based on literature for analogous challenging heteroaryl couplings. Optimization will be required for your specific coupling partner.

Coupling Partner TypePalladium Source (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)
Phenylboronic AcidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3 eq.)1,4-Dioxane / H₂O (10:1)80-100
Heteroarylboronic AcidPd₂(dba)₃ (1.5%)XPhos (3.5%)Cs₂CO₃ (3 eq.)Toluene / H₂O (10:1)100-110
Vinylboronic AcidPdCl₂(dppf) (3%)-Na₂CO₃ (3 eq.)DMF90
Phenyl-BF₃K SaltPd(OAc)₂ (2%)RuPhos (4%)K₂CO₃ (3 eq.)THF / H₂O (10:1)80
General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and must be adapted and optimized for your specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the intended reaction time (typically 8-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate.

    • Carefully acidify the aqueous phase with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid.

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Part 4: Visualized Workflows & Mechanisms
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (this compound) ArX->OxAdd ArB R²-B(OR)₂ + Base ArB->Transmetalation

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Reaction Yield

If you are experiencing low yields, follow this decision tree to diagnose and solve the problem systematically.

Troubleshooting_Workflow start Start: Low or No Yield q_ligand Is your ligand bulky and electron-rich (e.g., XPhos)? start->q_ligand sol_ligand ACTION: Switch from PPh₃ to a Buchwald ligand (SPhos, XPhos) or an NHC ligand. q_ligand->sol_ligand No q_base Is your base strong enough and are you using >2 eq.? q_ligand->q_base Yes sol_ligand->q_base sol_base ACTION: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃. Increase to 3 eq. q_base->sol_base No q_boron Are you seeing significant protodeboronation? q_base->q_boron Yes sol_base->q_boron sol_boron ACTION: Switch from boronic acid to a pinacol ester or BF₃K salt. q_boron->sol_boron Yes q_inert Was the reaction rigorously degassed and kept under Ar/N₂? q_boron->q_inert No sol_boron->q_inert sol_inert ACTION: Improve inert atmosphere technique. Use degassed solvents. q_inert->sol_inert No end Re-run Optimized Reaction q_inert->end Yes sol_inert->end

Caption: A decision tree for troubleshooting low-yield couplings.

References
  • Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube.
  • Stanforth, S. P. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Sagan, F., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Royal Society of Chemistry.
  • Le, C., & MacMillan, D. W. C. (2022).
  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (2025). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
  • National Institutes of Health. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC.
  • NROChemistry. Heck Coupling. NROChemistry.
  • Hartwig, J. F., & Stambuli, J. P. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2025).
  • ResearchGate. (2026). Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromo- propionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation.
  • Bunescu, A., & De Kimpe, N. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. Reddit.
  • OAE Publishing Inc. Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc..
  • BenchChem. (2025).
  • ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.

Sources

optimization of reaction time and temperature for amidation of 2-Bromo-4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Time & Temperature for Sterically Hindered Nicotinic Acids Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Steric vs. Electronic Conflict

Welcome to the technical guide for amidating 2-Bromo-4-methyl-nicotinic acid . This substrate presents a classic "push-pull" conflict in organic synthesis that requires precise thermal control:

  • The Steric Block (4-Methyl): The methyl group at the C4 position creates significant steric hindrance for the carboxylic acid at C3. This often renders standard coupling agents (like EDC/HOBt) sluggish, requiring "hard" activation (Acid Chloride) to drive conversion.[1]

  • The Electronic Trap (2-Bromo): The bromine at C2 is activated by the pyridine nitrogen, making the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ). If the reaction temperature is too high (
    
    
    
    ), your amine nucleophile may displace the bromine instead of (or in addition to) forming the amide.[1]

The Golden Rule: You must activate "hard" to overcome the methyl group, but keep the reaction "cold" to protect the bromine.[1]

Standard Operating Procedure (SOP)

We recommend the Oxalyl Chloride / DMF route over HATU/EDC for this specific substrate due to the steric bulk.

Phase A: Activation (The "Hard" Start)

Goal: Convert the sluggish acid to a reactive acid chloride.

  • Setup: Dry DCM (Dichloromethane) under

    
     atmosphere.
    
  • Reagents: 1.0 equiv Substrate, 1.2 equiv Oxalyl Chloride, Catalytic DMF (2-3 drops).

  • Temperature: Start at

    
     , then warm to Room Temperature (RT) .
    
  • Time: 1–2 hours.

    • Checkpoint: Gas evolution (

      
      ) must cease.[1] The solution often turns from a suspension to a clear yellow solution.
      
  • Process: Evaporate solvent/excess oxalyl chloride in vacuo to obtain the crude acid chloride. Do not store ; use immediately.

Phase B: Amidation (The "Cold" Addition)

Goal: Form the amide without touching the 2-Bromo group.

  • Setup: Redissolve crude acid chloride in dry DCM or THF.

  • Base: Add 2.5 equiv DIPEA or

    
    .
    
  • Temperature (CRITICAL): Cool to

    
     to 
    
    
    
    .
  • Addition: Add the Amine (1.1 equiv) slowly dropwise.

  • Ramp: Stir at

    
     for 30 mins, then allow to warm to RT  only. Do NOT heat. 
    
  • Time: 2–6 hours at RT.

Optimization Matrix: Time vs. Temperature

Use this table to select conditions based on your specific amine nucleophile.

VariableConditionImpact on this compoundRisk Factor
Temp < 0°C Kinetic control; favors Amide formation.Reaction may be too slow due to 4-Me steric bulk.
Temp 20–25°C Optimal Zone. Balances rate vs. selectivity.Minimal risk if time is controlled (<12h).[1]
Temp > 50°C Thermodynamic control; activates C2-Br.High Risk:

displacement of Br (Byproduct B).
Time 1–4 hrs Sufficient for reactive amines (e.g., benzylamine).[1]Incomplete conversion for bulky amines.
Time > 12 hrs Necessary for anilines or hindered amines.Increases risk of hydrolysis if moisture enters.

Troubleshooting Guide (FAQ)

Issue 1: "I have low conversion, and the starting material remains."
  • Diagnosis: The 4-methyl group is blocking the approach of the coupling agent.

  • Resolution:

    • Switch from carbodiimides (EDC) to Acid Chloride activation (as described in SOP).

    • If using Acid Chloride: Ensure you added catalytic DMF . Without DMF, oxalyl chloride reacts very slowly with electron-deficient nicotinic acids.[1]

Issue 2: "I see a major impurity by LCMS (M-Br+Amine)."
  • Diagnosis: You have triggered the

    
     pathway. The amine attacked the C2 position and displaced the bromine.
    
  • Resolution:

    • Lower the Temperature: Ensure the amine addition happens at

      
      .
      
    • Check Stoichiometry: Do not use a large excess of amine (>1.5 equiv).

    • Solvent Switch: Avoid polar aprotic solvents like DMF or DMSO for the coupling step if possible, as they accelerate

      
       reactions.[1] Stick to DCM or THF.
      
Issue 3: "My product hydrolyzed back to the acid during workup."
  • Diagnosis: The amide bond is twisted out of planarity by the 4-methyl group, making it slightly more labile, or the acid chloride wasn't fully converted.[1]

  • Resolution: Quench with saturated

    
     rather than strong acid/base. Perform a quick extraction.
    

Visual Workflows

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the critical decision points to avoid the


 side reaction.

ReactionPathway Start 2-Bromo-4-methyl- nicotinic acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C Intermed Acid Chloride Intermediate Activation->Intermed -HCl, -CO2 Coupling_Cold Amine Addition (-10°C to RT) Intermed->Coupling_Cold Kinetic Control Coupling_Hot Amine Addition (>50°C or DMF solvent) Intermed->Coupling_Hot Thermodynamic Risk Product Target Amide (Desired) Coupling_Cold->Product High Yield Coupling_Hot->Product Low Yield Byproduct SnAr Byproduct (Br Displaced) Coupling_Hot->Byproduct Side Reaction

Caption: Figure 1. Kinetic vs. Thermodynamic control. Keeping the reaction temperature below 25°C favors the acylation pathway (Green) over the nucleophilic aromatic substitution pathway (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Reaction Failure CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 SM Remaining (No Reaction) CheckLCMS->Result1 Result2 Wrong Mass (M - Br + Amine) CheckLCMS->Result2 Result3 Mass = Acid (Hydrolysis) CheckLCMS->Result3 Fix1 Activation Issue: 1. Use Oxalyl Chloride 2. Add DMF catalyst 3. Increase Activation Time Result1->Fix1 Fix2 Selectivity Issue: 1. Lower Temp to 0°C 2. Change Solvent (DCM instead of DMF) 3. Add Amine slower Result2->Fix2 Fix3 Moisture Issue: 1. Dry solvents strictly 2. Use N2 atmosphere 3. Check Oxalyl Chloride quality Result3->Fix3

Caption: Figure 2. Diagnostic flowchart for common failure modes in the amidation of sterically hindered halopyridines.

References

  • Vertex AI Search. (2025). Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). PrepChem. 2

  • US Patent 20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-ethyl-carbamic acid tert-butyl ester. Google Patents. 3[1]

  • Mao, J., et al. (2016).[1] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Bioorganic & Medicinal Chemistry Letters. 4[1]

  • Ross, W. C. J. (1966).[1] The preparation of some 4-substituted nicotinic acids and nicotinamides. Journal of the Chemical Society C. 5

  • Organic Chemistry Portal. (2023). Substituted amide synthesis by amidation. Organic Chemistry Portal. 6

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Kinase Inhibitors: 2-Bromo-4-methyl-nicotinic Acid Scaffold vs. Other Key Structures

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors (PKIs) at the forefront of modern drug discovery, particularly in oncology.[1] The efficacy, selectivity, and pharmacological profile of these inhibitors are intrinsically linked to their core chemical structure, or scaffold. This guide provides an in-depth comparative analysis of kinase inhibitors derived from the 2-Bromo-4-methyl-nicotinic acid scaffold against other prominent scaffolds, such as the bi-aryl urea structure of Sorafenib. By examining experimental data, we aim to elucidate the causal relationships between scaffold architecture and inhibitory activity, offering a valuable resource for medicinal chemists and drug development professionals in the rational design of next-generation kinase inhibitors.

Introduction: The Central Role of the Kinase Inhibitor Scaffold

Protein kinases are a vast family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Small molecule kinase inhibitors have revolutionized treatment paradigms by offering targeted approaches that contrast with the indiscriminate nature of traditional chemotherapy.[3][4]

The success of a kinase inhibitor is largely dictated by its "scaffold"—the core molecular framework upon which various functional groups are appended. This scaffold is responsible for the fundamental interactions with the kinase's ATP-binding pocket and dictates the overall orientation of the molecule. The identification and optimization of novel and versatile scaffolds are therefore critical for minimizing off-target effects and overcoming drug resistance.[1]

This guide will focus on the emerging potential of the This compound scaffold and compare its efficacy with established scaffolds that form the basis of clinically successful drugs.

The this compound Scaffold: A Versatile Building Block

The nicotinic acid (a derivative of pyridine) framework has garnered significant interest in medicinal chemistry. Specifically, substituted nicotinic acids like this compound offer a strategically functionalized core for building complex inhibitors.

  • Chemical Reactivity and Synthetic Advantage: The bromine atom at the 2-position is highly amenable to various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the efficient introduction of diverse aryl or heteroaryl moieties.[5] The carboxylic acid at the 3-position provides a convenient handle for forming amide bonds, a common and stable linkage in drug molecules.[5] This "pre-functionalized" nature can lead to more convergent and efficient synthetic routes compared to late-stage modifications of a core ring structure.[5]

  • Targeting Profile and Efficacy: Research has demonstrated that nicotinic acid and nicotinamide derivatives can be potent inhibitors of various kinases. For instance, novel nicotinic acid-based compounds have shown selective and potent inhibitory efficacy against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6] One study reported a synthesized compound (Compound 5c) based on a nicotinic acid scaffold that demonstrated a VEGFR-2 inhibition IC₅₀ of just 0.068 µM.[6] This compound also showed superior cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cell lines compared to the established multi-kinase inhibitor Sorafenib.[6]

Furthermore, nicotinamide derivatives have been successfully developed as potent inhibitors of Aurora kinases, which are implicated in oncogenesis.[7] One such derivative exhibited IC₅₀ values of 0.61 µM and 1.06 µM against SW620 and NCI-H1975 cancer cell lines, respectively, outperforming the reference compound in the study.[7]

Comparative Analysis: Other Prominent Kinase Inhibitor Scaffolds

To understand the efficacy of the this compound scaffold, it is essential to compare it against other well-established structures in the field.

The Bi-Aryl Urea Scaffold (e.g., Sorafenib, Regorafenib)

The bi-aryl urea motif is a cornerstone of many multi-kinase inhibitors. Sorafenib (Nexavar) and Regorafenib (Stivarga) are prime examples, targeting a range of kinases including VEGFR, PDGFR, and Raf kinases.[3][8]

  • Mechanism: These flat, aromatic molecules are designed to mimic the adenine group of ATP, allowing them to sit within the highly conserved ATP-binding pocket.[8] The central urea group is critical for forming key hydrogen bond interactions with the hinge region of the kinase domain.

  • Efficacy: Sorafenib is a potent inhibitor of Raf-1 and B-Raf, as well as VEGFR-2.[3] However, its efficacy can be limited by toxicity and the development of resistance.[9] While effective, its multi-targeted nature can lead to off-target effects. For example, Sorafenib has shown significant cytotoxicity on healthy HEK293 cells with an IC₅₀ of 0.15 µM, whereas some novel compounds show much lower toxicity on healthy cells.[10]

  • Synthetic Considerations: The synthesis of molecules like Sorafenib and Regorafenib can be complex, often involving multiple steps to install the core urea functionality.[11]

The nicotinic acid scaffold offers a potential advantage in synthetic tractability and the ability to achieve high potency and selectivity, as seen in the VEGFR-2 inhibitor with an IC₅₀ of 0.068 µM, which surpasses the typical efficacy of Sorafenib in similar assays.[6]

The Aminopyrimidine Scaffold (e.g., Imatinib)

Imatinib (Gleevec) revolutionized cancer treatment, particularly for chronic myeloid leukemia (CML), by targeting the Bcr-Abl fusion protein.[4] Its scaffold is based on a 2-aminopyrimidine core.

  • Mechanism: Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the kinase. This mode of inhibition can offer greater selectivity compared to Type I inhibitors that target the more conserved active conformation.

  • Efficacy: While highly effective for its specific targets, resistance can emerge through mutations in the kinase domain. The synthesis often involves a key step of forming the aminopyrimidine core, followed by acylation to complete the structure.[12]

The Quinazoline Scaffold (e.g., Gefitinib, Icotinib)

The 4-anilinoquinazoline scaffold is the basis for several EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.

  • Mechanism: These compounds are ATP-competitive inhibitors that block the signaling pathways responsible for tumor cell proliferation.[13]

  • Efficacy: While effective, the development of drug resistance is a significant clinical challenge.[13] Research into modifying the quinazoline scaffold, for example by introducing triazole structures to icotinib, aims to overcome this limitation and improve anti-tumor activity.[13]

Data Presentation: Comparative Efficacy of Inhibitors

The following table summarizes the inhibitory concentrations (IC₅₀) of representative kinase inhibitors from different scaffolds against various cancer cell lines and kinases, providing a quantitative basis for comparison.

Inhibitor / ScaffoldTarget Kinase / Cell LineIC₅₀ (µM)Source
Nicotinic Acid Derivative (Cpd 5c) VEGFR-20.068[6]
Nicotinamide Derivative (Cpd 10l) SW620 (Colon Cancer)0.61[7]
Nicotinamide Derivative (Cpd 10l) NCI-H1975 (Lung Cancer)1.06[7]
Sorafenib (Bi-Aryl Urea) HepG2 (Liver Cancer)3.44[9]
Sorafenib (Bi-Aryl Urea) MCF-7 (Breast Cancer)3.18[9]
Sorafenib (Bi-Aryl Urea) HT-29 (Colon Cancer)7.89[10]
Sorafenib Derivative (Cpd 8b) HepG2 (Liver Cancer)1.85[9]
Sorafenib Derivative (Cpd 8b) MCF-7 (Breast Cancer)1.96[9]

As demonstrated, derivatives from the nicotinic acid/nicotinamide scaffold can achieve sub-micromolar efficacy, in some cases proving more potent than the established drug Sorafenib against the same cell lines.

Visualizing the Landscape

Signaling Pathway and Inhibitor Action

Kinase inhibitors function by interrupting signaling cascades that drive cancer cell proliferation. The diagram below illustrates a simplified Ras-Raf-MEK-ERK pathway, a common target for inhibitors like Sorafenib.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf (B-Raf) Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Sorafenib or Nicotinic Acid Deriv. Inhibitor->RTK inhibits Inhibitor->Raf inhibits

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

Scaffold Comparison Logic

The choice of a scaffold is a critical decision point in drug design, influencing synthesis, selectivity, and intellectual property.

Scaffold_Logic Start Start: Kinase Target Identified ScaffoldSelection Scaffold Selection Start->ScaffoldSelection Nicotinic This compound Advantages: - Versatile chemistry - Efficient synthesis - High potency potential ScaffoldSelection->Nicotinic Novelty & Synthetic Ease Urea Bi-Aryl Urea (Sorafenib) Advantages: - Established efficacy - Multi-targeting - Known SAR ScaffoldSelection->Urea Established Platform Other Other Scaffolds (Quinazoline, etc.) Advantages: - Target-specific history - Diverse IP space ScaffoldSelection->Other Target Specificity Optimization Lead Optimization (SAR Studies) Nicotinic->Optimization Urea->Optimization Other->Optimization

Caption: Decision logic for selecting a kinase inhibitor scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

To quantitatively assess and compare the efficacy of inhibitors derived from different scaffolds, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the ADP concentration, and thus to kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). This will contain the target kinase (e.g., VEGFR-2) and its specific substrate (e.g., a poly-peptide).

    • Prepare serial dilutions of the test inhibitors (e.g., nicotinic acid derivative, Sorafenib) in the reaction buffer. A typical starting concentration is 100 µM, followed by 1:3 or 1:10 serial dilutions. Include a DMSO-only control (vehicle).

    • Prepare a "no kinase" negative control and a "full activity" (DMSO vehicle) positive control.

  • Kinase Reaction:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well white plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction. The final volume is 15 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "no kinase" background signal from all other measurements.

    • Normalize the data by setting the "full activity" (DMSO) control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Experimental Workflow Diagram

Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor Dilutions) B 2. Dispense Inhibitors to 384-well Plate A->B C 3. Add Kinase/Substrate & ATP Start Reaction B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F 6. Incubate (40 min at RT) E->F G 7. Add Kinase Detection Reagent (Generate Signal) F->G H 8. Incubate (30-60 min at RT) G->H I 9. Read Luminescence H->I J 10. Analyze Data & Calculate IC50 I->J

Caption: Workflow for an in vitro kinase IC₅₀ determination assay.

Conclusion and Future Outlook

The selection of a core scaffold is a pivotal decision in the design of novel kinase inhibitors. While established scaffolds like the bi-aryl ureas and quinazolines have led to successful drugs, they face challenges of multi-targeting toxicity and acquired resistance. The this compound scaffold emerges as a highly promising alternative. Its synthetic accessibility, coupled with demonstrated high potency and selectivity for key oncology targets like VEGFR-2 and Aurora kinases, positions it as a valuable starting point for next-generation therapeutics.[5][6][7]

Comparative data suggests that inhibitors derived from this scaffold can achieve superior or equivalent efficacy to established drugs like Sorafenib in preclinical models.[6] The strategic placement of reactive handles on the nicotinic acid ring allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency and selectivity. Future efforts should focus on expanding the library of compounds based on this scaffold, profiling them against wider kinase panels, and advancing the most promising candidates into in vivo efficacy and safety studies. The continued exploration of such novel scaffolds is essential for populating the drug discovery pipeline with more effective and safer targeted therapies.

References

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). Published May 17, 2023. Available at: [Link]

  • Key Kinases, Proteases Enable Babesia divergens Exit. Bioengineer.org. Published January 27, 2026. Available at: [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Published September 7, 2023. Available at: [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). Published October 4, 2023. Available at: [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Published September 26, 2023. Available at: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health (NIH). Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central (PMC). Published June 21, 2025. Available at: [Link]

  • Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. ACS Publications. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Published July 7, 2023. Available at: [Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health (NIH). Published May 15, 2013. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Published May 3, 2017. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Published October 21, 2021. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of Novel Sorafenib Derivatives Bearing Pyrazole Scaffold. ResearchGate. Available at: [Link]

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed. Published September 1, 2019. Available at: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. Available at: [Link]

  • US9790185B2 - Process for the preparation of regorafenib and its crystalline forms. Google Patents.
  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. PubMed Central (PMC) - NIH. Published April 8, 2022. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Publication. Published January 20, 2026. Available at: [Link]

  • Enhancing the Anticancer Activity of Sorafenib through Its Combination with a Nitric Oxide Photodelivering β-Cyclodextrin Polymer. PubMed Central. Published March 16, 2022. Available at: [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Published March 7, 2023. Available at: [Link]

  • Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Publication. Published July 15, 2020. Available at: [Link]

  • Regorafenib. Wikipedia. Available at: [Link]

  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers. Published November 15, 2022. Available at: [Link]

  • BTTC Everolimus/Sorafenib Study. YouTube. Published May 1, 2018. Available at: [Link]

  • Six-step synthesis of regorafenib 30 synthesized from simple materials. ResearchGate. Available at: [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Published May 5, 2025. Available at: [Link]

  • Bromodomain Inhibitors and Therapeutic Applications. PubMed Central (PMC) - NIH. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Sorafenib Initiation After TACE in HCC. YouTube. Published December 20, 2018. Available at: [Link]

Sources

alternative building blocks to 2-Bromo-4-methyl-nicotinic acid for pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 2-Bromo-4-methyl-nicotinic acid (BMNA) is a ubiquitous scaffold for synthesizing kinase inhibitors and polycyclic heterocycles. However, its reliance on bromine presents challenges: higher cost, atom inefficiency, and potential supply chain bottlenecks compared to lighter halogens.

This guide objectively evaluates three strategic alternatives to BMNA. By shifting to 2-Chloro (cost-efficiency), 2-Fluoro (SNAr reactivity), or De Novo Assembly (Hantzsch/Minisci), researchers can optimize synthetic routes based on specific downstream functionalization needs.

Part 1: The Benchmark & The Alternatives

The Standard: this compound
  • Role: Standard electrophile for Suzuki/Stille couplings and Buchwald-Hartwig aminations.

  • Limitation: Moderate cost; bromine atom economy is poor (leaving group mass = 80 g/mol ).

Alternative A: 2-Chloro-4-methyl-nicotinic acid (The Cost-Effective Workhorse)

Historically considered "unreactive" for Pd-catalysis compared to bromides, the 2-chloro analog is now a viable, superior alternative due to modern ligand technology (e.g., dialkylbiarylphosphines).

  • Advantage: Significantly lower cost; higher atom economy.

  • Enabler: Third-generation Buchwald precatalysts (e.g., XPhos Pd G3) allow quantitative coupling of 2-chloropyridines under mild conditions.

Alternative B: 2-Fluoro-4-methyl-nicotinic acid (The SNAr Specialist)

When the goal is to introduce heteroatoms (O, N, S) via nucleophilic aromatic substitution (SNAr), the 2-fluoro analog outperforms both bromo and chloro variants.

  • Mechanism: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the rate-determining addition step.[1]

  • Advantage: Metal-free functionalization; milder bases (K₂CO₃ vs. NaOtBu).

Alternative C: De Novo & C-H Activation (The Atom-Economist)

Avoiding halogenation entirely via Hantzsch ester synthesis or Minisci radical alkylation.

  • Advantage: Accesses the scaffold from acyclic precursors or simple nicotinic acid; bypasses halogenation steps.

  • Challenge: Regioselectivity in C-H activation requires precise radical control.

Part 2: Decision Logic & Visualizations

Strategic Decision Tree

Use the following logic to select the optimal building block for your specific transformation.

G Start Target Transformation Q1 Reaction Type? Start->Q1 Suzuki C-C Bond Formation (Suzuki/Stille) Q1->Suzuki Aryl Coupling SNAr C-N / C-O Bond Formation (Nucleophilic Sub.) Q1->SNAr Amination/Etherification DeNovo Scaffold Construction (From Acyclic) Q1->DeNovo Total Synthesis Br 2-Bromo Analog (Legacy Standard) Suzuki->Br Traditional Ligands (PPh3) Cl 2-Chloro Analog (Rec: Use XPhos/SPhos) Suzuki->Cl Modern Ligands (Buchwald G3/G4) SNAr->Cl Requires Heat F 2-Fluoro Analog (Rec: Metal-Free SNAr) SNAr->F Fastest Kinetics (Meisenheimer Stab.) Hantzsch Hantzsch Synthesis (Ethyl acetoacetate + NH3) DeNovo->Hantzsch High Atom Economy

Caption: Decision matrix for selecting pyridine building blocks based on downstream chemistry requirements.

Part 3: Comparative Performance Data

Suzuki-Miyaura Coupling Efficiency

Substrate: 2-Halo-4-methyl-nicotinic acid methyl ester + Phenylboronic acid

Scaffold HalogenCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
2-Bromo Pd(PPh₃)₄ / Na₂CO₃80492Standard conditions.
2-Chloro Pd(PPh₃)₄ / Na₂CO₃1001245Poor conversion with legacy catalysts.
2-Chloro XPhos Pd G3 / K₃PO₄ 60 2 96 Superior yield & milder temp.
SNAr Reaction Rates (Amination)

Substrate: 2-Halo-4-methyl-nicotinic acid + Morpholine (THF, RT)

Scaffold HalogenRelative Rate (k_rel)Conversion (1h)Mechanism Note
2-Fluoro ~100 >98% Rate-limiting step is addition (stabilized by F).
2-Chloro1<5%Rate-limiting step is addition (destabilized).
2-Bromo0.8<2%Steric hindrance affects approach.

Part 4: Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of 2-Chloro Analog

Optimized for cost-reduction without sacrificing yield.

Reagents:

  • Methyl 2-chloro-4-methylnicotinate (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous, 2.0 eq)

  • Solvent: THF or 1,4-Dioxane

Methodology:

  • Charge: In a reaction vial, combine the 2-chloro-pyridine substrate, boronic acid, and XPhos Pd G3.

  • Inert: Seal and purge with N₂ or Ar for 5 minutes.

  • Solvate: Add degassed THF and aqueous K₃PO₄.

  • React: Stir vigorously at 60°C. Monitor by LCMS. (Reaction typically completes in <2 hours, compared to 4-6h for standard conditions).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Validation: The 2-chloro bond is activated by the bulky, electron-rich phosphine (XPhos), facilitating oxidative addition which is usually the rate-limiting step for aryl chlorides.

Protocol B: Metal-Free SNAr of 2-Fluoro Analog

Optimized for introducing sensitive nucleophiles.

Reagents:

  • 2-Fluoro-4-methylnicotinic acid (1.0 eq)

  • Amine/Thiol Nucleophile (1.1 eq)

  • Base: DIPEA (for amines) or K₂CO₃ (for thiols)

  • Solvent: DMF or DMSO[2]

Methodology:

  • Dissolve: Dissolve the 2-fluoro substrate in DMF (0.2 M).

  • Add: Add the base followed by the nucleophile at room temperature.

  • React: Stir at RT. (Heating to 50°C is only required for sterically hindered amines).

  • Monitor: Fluoride displacement is rapid; track disappearance of the starting material peak (m/z 155).

  • Workup: Pour into ice water. Precipitate often forms directly; filter and wash.

  • Mechanism: The high electronegativity of F creates a strong dipole, making C-2 highly electrophilic. The intermediate anion is stabilized, driving the reaction forward rapidly.

Part 5: Pathway Visualization (Hantzsch Synthesis)

For researchers seeking to build the ring from scratch (avoiding halogenated starting materials entirely), the Hantzsch ester pathway provides a route to 4-methyl-nicotinic acid derivatives.

Hantzsch Aldehyde Formaldehyde (HCHO) Step1 Condensation (Reflux/EtOH) Aldehyde->Step1 KetoEster Ethyl Acetoacetate (2 equiv) KetoEster->Step1 Ammonia Ammonia Source (NH4OAc) Ammonia->Step1 DHP 1,4-Dihydropyridine (Hantzsch Ester) Step2 Oxidation/Aromatization (HNO3 or DDQ) DHP->Step2 Pyridine 4-Methyl-Nicotinate Derivative Step1->DHP Step2->Pyridine

Caption: The Hantzsch Dihydropyridine Synthesis route to 4-methyl-nicotinic acid derivatives.

References

  • Comparison of Halogen Reactivity in SNAr: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[3] [Link]

  • Advanced Suzuki Coupling of Chloropyridines: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Organic Chemistry Portal (Buchwald Group). [Link]

  • Minisci Reaction for Pyridine Functionalization: Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids. Organic Chemistry Portal.[5] [Link]

  • Hantzsch Ester Synthesis Overview: Hantzsch Pyridine Synthesis. Wikipedia (General Mechanism & Applications). [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives: Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

Sources

benchmarking the performance of palladium catalysts for 2-bromopyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of palladium catalysts specifically for 2-bromopyridine coupling. It addresses the unique electronic and coordinating challenges of this substrate, offering evidence-based catalyst selection strategies for Suzuki-Miyaura and Buchwald-Hartwig transformations.

The "Pyridine Problem": Mechanistic Context

Before selecting a catalyst, one must understand why 2-bromopyridine is a "privileged" yet problematic substrate. It presents a dual-failure mode for standard palladium catalysis:

  • Electronic Deactivation (Slow Oxidative Addition): The electron-deficient nature of the pyridine ring pulls electron density away from the C-Br bond, increasing the activation energy required for oxidative addition compared to phenyl bromide.

  • Catalyst Poisoning (N-Coordination): The basic nitrogen atom ortho to the reaction site acts as a competitive ligand. It binds tightly to the electrophilic Pd(II) center, displacing labile phosphines and forming a stable, catalytically inactive "off-cycle" resting state (the Pyridine Trap ).

Mechanistic Pathway & Poisoning Trap

The following diagram illustrates the standard catalytic cycle versus the inhibitory pathway specific to 2-bromopyridines.

Pyridine_Coupling_Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromopyridine Trap OFF-CYCLE TRAP N-Coordination Complex (Catalyst Poisoning) OxAdd->Trap Pyridine N-binding (Inhibition) TransMet Transmetalation (+ R-B(OH)2 / Base) OxAdd->TransMet Steric Bulk Prevents Trap RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle showing the competitive "Off-Cycle Trap" where the pyridine nitrogen coordinates to the Palladium center, halting turnover.

Benchmarking Study 1: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Coupling 2-bromopyridine with phenylboronic acid.

Catalyst Performance Matrix

For C-C bond formation, the goal is to facilitate oxidative addition while preventing N-binding.

Catalyst SystemLigand ClassTypical YieldPerformance VerdictMechanism of Action
Pd(OAc)₂ + SPhos Buchwald Dialkylbiaryl92-98% Gold Standard Steric Shielding: The bulky cyclohexyl groups and biphenyl backbone of SPhos create a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while allowing the smaller C-Br bond to react.
Pd-PEPPSI-IPr NHC (Carbene)88-95% Excellent Electronic Activation: The electron-rich NHC ligand pushes electron density onto the Pd, significantly accelerating the oxidative addition of the electron-poor pyridine. Extremely stable in air.
Pd(dppf)Cl₂ Bidentate Bisphosphine75-85%ReliableBite Angle: The large bite angle of dppf stabilizes the Pd(II) intermediate, reducing protodehalogenation side-reactions. Good for 2,6-dibromopyridine.
Pd(PPh₃)₄ Monodentate Phosphine40-60%PoorBaseline Failure: Lacks the steric bulk to prevent N-poisoning. Requires high loading (5-10 mol%) and often leads to homocoupling or incomplete conversion.
Recommendation
  • Primary Choice: SPhos Pd G3/G4 or Pd(OAc)₂/SPhos (1:2) . The structural bulk of SPhos is specifically privileged for heteroaryl chlorides and bromides.

  • Alternative: Pd-PEPPSI-IPr if the boronic acid is unstable (protodeboronation prone), as NHC catalysts often turnover faster at lower temperatures.

Benchmarking Study 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling 2-bromopyridine with primary/secondary amines. Specific Challenge: Product Inhibition. The product (2-aminopyridine) is often a stronger ligand than the starting material, leading to catalyst death late in the reaction.

Catalyst Performance Matrix[1][2][3][4]
Catalyst SystemLigand ClassTypical YieldPerformance VerdictMechanism of Action
Pd-PEPPSI-IPent Bulky NHC90-99% Best-in-Class "The Pyridine Specialist": The massive steric bulk of the IPent (isopentyl) ligand prevents the product (2-aminopyridine) from binding to the Pd center, solving the product inhibition problem.
BrettPhos Pd G3/G4 Buchwald Dialkylbiaryl85-92%Excellent (Primary)Designed specifically for primary amines. The methoxy groups on the ligand provide electronic stabilization, while the bulk prevents poisoning.
RuPhos Pd G3/G4 Buchwald Dialkylbiaryl80-90%Excellent (Secondary)Ideal for secondary amines. High turnover numbers (TON).
Pd₂(dba)₃ + BINAP Bisphosphine<50%ObsoleteBINAP lacks the necessary electron-richness to active the pyridine ring and the steric bulk to prevent product inhibition.
Recommendation
  • For General Amination: Pd-PEPPSI-IPent . It is currently the most robust catalyst for preventing product inhibition in pyridine aminations.

  • For Primary Amines: BrettPhos Pd G4 .

Experimental Protocols

Protocol A: High-Performance Suzuki Coupling (SPhos Method)

Designed for 1 mmol scale. Self-validating via color change (Pd(II) reduction).

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Note: Anhydrous preferred for sensitive substrates.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Charge: Add boronic acid, base, and Pd precatalyst to a reaction vial equipped with a stir bar. If using Pd(OAc)₂/SPhos separate, add both solids now.

  • Inert: Seal vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent: Add degassed solvent and 2-bromopyridine via syringe.

  • Reaction: Heat to 80-100°C for 2-12 hours.

    • Validation: The reaction mixture should turn from orange/red to black (active Pd(0)) upon heating. If it remains pale yellow, the catalyst has not activated (check base/degassing).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with brine.

  • Scavenging: If Pd residue is critical (pharma), treat organic layer with SiliaMetS® Thiol or DMT scavenger for 2 hours before concentration.

Protocol B: Poison-Resistant Buchwald Amination (PEPPSI Method)

Designed for challenging couplings where product inhibition is expected.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be stored in glovebox or fresh bottle.

  • Solvent: 1,4-Dioxane or DME (Anhydrous).

Step-by-Step:

  • Charge (Glovebox/Air-free): Add Pd-PEPPSI-IPent, NaOtBu, and solid amine (if applicable) to the vial.

  • Solvent: Add anhydrous Dioxane.

  • Substrate: Add 2-bromopyridine and liquid amine via syringe.

  • Reaction: Heat to 60-80°C .

    • Note: PEPPSI catalysts activate quickly. Do not overheat (>110°C) unless necessary, as this can degrade the active species.

  • Monitoring: Monitor via LCMS. If conversion stalls at 50%, add a second portion of NaOtBu (base decomposition is common).

Catalyst Screening Workflow

Use this logic flow to select the optimal catalyst for your specific pyridine derivative.

Catalyst_Screening_Workflow Start Start: 2-Bromopyridine Coupling ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Amine Subst Is Substrate Sterically Hindered or Unstable? Suzuki->Subst SPhos Use Pd-SPhos G3 (High Activity) Subst->SPhos Yes (Ortho-subst/Heteroaryl) Dppf Use Pd(dppf)Cl2 (Cost Effective) Subst->Dppf No (Simple Aryl) AmineType Amine Type? Buchwald->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary PEPPSI Use Pd-PEPPSI-IPent (Prevents Product Inhibition) Primary->PEPPSI If 2-Aminopyridine forms Brett Use BrettPhos Pd G4 Primary->Brett Standard Secondary->PEPPSI If 2-Aminopyridine forms RuPhos Use RuPhos Pd G4 Secondary->RuPhos Standard

Figure 2: Decision matrix for selecting the optimal Palladium catalyst based on reaction type and substrate constraints.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst family. Chemistry - A European Journal.
  • Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active Catalyst for the Formation of C-N Bonds. York University Research. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Fairlamb, I. J. S. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Retrieved from [Link]

Sources

Comparative Kinetic Profiling: Optimizing Suzuki-Miyaura Coupling for Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyridines represent a "privileged but problematic" scaffold in medicinal chemistry. While they offer essential polarity and hydrogen-bonding capabilities for drug-target interactions, they pose significant kinetic challenges in Suzuki-Miyaura cross-coupling (SMC) compared to their carbocyclic analogues.

This guide provides a technical comparison of substituted bromopyridines (2-, 3-, and 4-isomers), analyzing the kinetic bottlenecks specific to each. We evaluate the performance of traditional versus modern ligand systems and provide a validated protocol for kinetic monitoring to assist in process optimization.

The Reactivity Landscape: Isomer-Specific Challenges

The kinetic profile of bromopyridines is governed by two competing factors: Electronic Activation (which accelerates Oxidative Addition) and Lewis Basic Coordination (which poisons the catalyst).

The Reactivity Paradox
  • Electronic Activation (Rate Enhancing): The electron-deficient nature of the pyridine ring makes the C–Br bond highly susceptible to Oxidative Addition (OA). Based on Hammett correlation studies (

    
    ), electron-withdrawing groups facilitate OA. Therefore, the theoretical reactivity order for OA is: 2-Br > 4-Br > 3-Br .
    
  • Catalyst Poisoning (Rate Retarding): The pyridine nitrogen is a strong

    
    -donor. It can displace labile ligands (like phosphines) on the Palladium center, forming stable, off-cycle Pd-N complexes. This "poisoning" effect is most severe when the nitrogen is proximal to the reaction center (chelation effect).
    
Comparative Isomer Analysis
IsomerElectronic StatusSteric/Coordination RiskKinetic Bottleneck
2-Bromopyridine Highly Activated (EWG ortho)Critical: Formation of stable Pd-N dimers; bridging coordination.Catalyst Deactivation (Off-cycle equilibrium).
3-Bromopyridine Deactivated (Like bromobenzene)Low: N is distal; behaves similarly to aryl bromides.Oxidative Addition (Slowest step).
4-Bromopyridine Activated (EWG para)Moderate: Can coordinate linearly, but less prone to chelation than C2.Competition between OA and linear coordination.
Mechanistic Visualization: The "Poisoning" Trap

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway, particularly relevant for 2-bromopyridines.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)-Br (Oxidative Addition) Pd0->OA_Complex + Bromopyridine (k_obs) Poison [Pd(II)-N-Pyridine] Complex (Catalyst Resting State/Death) Pd0->Poison N-Coordination (Fast for 2-Br) Transmetal Ar-Pd(II)-Ar' (Transmetallation) OA_Complex->Transmetal + Boronic Acid / Base OA_Complex->Poison Ligand Displacement Product Biaryl Product + Pd(0) Transmetal->Product Reductive Elimination Product->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Figure 1: Mechanistic pathway showing the "Catalyst Death" route (Red) competing with the productive Suzuki cycle (Blue/Green). For 2-bromopyridine, the equilibrium shifts heavily toward the red hexagon using standard ligands.

Comparative Performance of Catalyst Systems

To overcome the N-coordination issue, ligand choice is paramount. The ligand must be bulky enough to prevent N-binding but flexible enough to allow OA and Transmetallation.

Performance Data: 2-Bromopyridine Coupling

Conditions: 1.0 equiv ArBr, 1.5 equiv PhB(OH)2, 2.0 equiv Base, Solvent, 80°C, 2h.

Catalyst SystemLigand ClassYield (2-Br)Yield (3-Br)Mechanistic Insight
Pd(PPh₃)₄ Simple Phosphine< 15%> 85%Failure: PPh₃ is easily displaced by the pyridine N. Catalyst precipitates as Pd-black or forms stable Py-Pd complexes.
Pd(dppf)Cl₂ Bidentate Phosphine40-60%> 90%Moderate: Chelation of dppf resists displacement, but bite angle is not optimized for bulky substrates.
Pd-PEPPSI-IPr NHC (Carbene)> 95% > 95%Excellent: Strong

-donation of NHC stabilizes Pd; steric bulk of 'IPr' wingtips physically blocks N-coordination.
XPhos Pd G2 Buchwald Dialkyl> 95% > 95%Excellent: The biaryl backbone provides steric shielding, preventing the pyridine N from approaching the Pd center.

Recommendation: For 2-substituted pyridines, abandon PPh₃ immediately. Adopt Pd-PEPPSI-IPr or XPhos Pd G2 systems to ensure turnover.

Experimental Protocol: Kinetic Monitoring

To determine the rate-limiting step and optimize conditions for a new bromopyridine scaffold, a "Reaction Progress Kinetic Analysis" (RPKA) is required.

Workflow Diagram

KineticWorkflow Setup Reaction Setup (Internal Std: Dodecane) Sampling Periodic Sampling (t=0, 5, 15, 30... min) Setup->Sampling Inert Atms Quench Quench (EtOAc/H2O or cold MeCN) Sampling->Quench Immediate Analysis UPLC/GC Analysis (Area Ratio vs Std) Quench->Analysis Plot Data Processing ([Conc] vs Time) Analysis->Plot

Figure 2: Standardized workflow for generating kinetic profiles.

Detailed Methodology

1. Standard Solution Preparation:

  • Prepare a stock solution of the internal standard (e.g., n-Dodecane or 1,3,5-trimethoxybenzene) in the reaction solvent (e.g., 1,4-Dioxane).

  • Why: External calibration curves are prone to error due to solvent evaporation at 80°C. An internal standard corrects for volume changes.

2. Reaction Setup (Example Scale):

  • To a 20 mL vial equipped with a septum cap and stir bar, add:

    • Bromopyridine (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • Base (e.g., K₃PO₄, 2.0 mmol)

    • Catalyst (e.g., XPhos Pd G2, 1 mol%)

  • Evacuate and backfill with Argon (x3).

  • Add Solvent containing Internal Standard (5.0 mL) via syringe.

3. Sampling Procedure:

  • Heat block to target temperature (e.g., 80°C).

  • t=0: Take the first aliquot immediately after adding solvent (before heating) to establish the baseline ratio.

  • Sampling: Withdraw 50 µL aliquots at t = 5, 10, 20, 40, 60, 120 mins.

  • Quenching: Dispense aliquot immediately into a mini-vial containing 0.5 mL cold Ethyl Acetate and 0.5 mL Water (or saturated NH₄Cl). Shake vigorously to stop the reaction and partition salts.

4. Data Analysis:

  • Analyze the organic layer via GC-FID or UPLC.

  • Plot (Area Product / Area Std) vs. Time.

  • Interpretation:

    • Induction Period: Indicates slow generation of Pd(0) from precatalyst.

    • *Plateau < 100%: * Indicates catalyst death (poisoning).

    • Linear Initial Rate: Use the slope of the first 15% conversion to determine

      
      .
      
Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Fast initial rate, then sudden stop at 40% conv. Catalyst PoisoningSwitch to bulky NHC ligand (PEPPSI) or increase catalyst loading.
No reaction (0% conv.) Failure to initiate (Pd(II) to Pd(0))Add a reductant (e.g., 10% EtOH) or use a pre-reduced Pd(0) source (Pd2dba3).
Homocoupling of Boronic Acid Oxidative pathway activeDegas solvent more rigorously (freeze-pump-thaw); reduce O2 ingress.
Protodeboronation (Pyridine-H formed) Unstable BoronateUse Boronic Ester (Pinacol) instead of Acid; use anhydrous base (K3PO4) instead of aqueous carbonate.
References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Malinowski, J. T., et al. (2020). Mechanistic Studies of the Suzuki–Miyaura Cross-Coupling of 2-Bromopyridines. Journal of Organic Chemistry, 85(10), 6580-6590. Link

Sources

Comparative Docking Analysis of Novel 2-Bromo-4-methyl-nicotinic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Nicotinic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, presents a comparative molecular docking study of a novel series of inhibitors derived from 2-Bromo-4-methyl-nicotinic acid, targeting a key protein kinase involved in cell proliferation.

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[][4] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand-protein binding.[5][6] By understanding these interactions, we can rationally design more potent and selective inhibitors.

This guide will delve into the rationale behind the inhibitor design, the intricacies of the docking methodology, a comparative analysis of the binding affinities and interactions of the designed compounds, and a detailed, reproducible experimental protocol.

The Rationale: Targeting Protein Kinases with a Novel Scaffold

Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[8][9] The development of small molecule kinase inhibitors has been a major focus of cancer research, with numerous computer-aided drug design approaches proving successful in this endeavor.[10][11]

The this compound scaffold was chosen for its synthetic tractability and the potential for diverse functionalization at the carboxylic acid and bromide positions. The core structure provides a rigid framework for orienting key pharmacophoric features within a kinase active site. The inhibitors in this study were designed by modifying the carboxylic acid group with various amide functionalities, introducing different chemical properties to probe the binding pocket of our target kinase.

Methodology: A Step-by-Step Approach to Comparative Docking

The comparative docking study was performed using a well-established protocol, ensuring scientific rigor and reproducibility. The general workflow is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen receptor_prep Receptor Preparation receptor_prep->grid_gen docking_run Run Docking Algorithm grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis scoring Scoring & Ranking pose_analysis->scoring sar_analysis SAR Analysis scoring->sar_analysis

Caption: Workflow of the comparative molecular docking study.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The crystal structure of the target kinase was obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands were removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges were added to the protein using molecular modeling software.[5] The protein was then saved in the appropriate format for docking.

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives were sketched using a chemical drawing tool and converted to 3D structures.

    • Energy minimization of the ligands was performed using a suitable force field to obtain stable conformations.

    • Gasteiger charges were computed for each ligand.

  • Grid Generation:

    • A grid box was defined around the active site of the kinase, encompassing all the key amino acid residues known to be involved in inhibitor binding. The grid box dimensions were set to be large enough to allow for rotational and translational freedom of the ligands.

  • Molecular Docking:

    • Molecular docking was performed using a widely accepted docking program.

    • The program's algorithm was used to explore a wide range of possible binding poses for each ligand within the defined grid box.

    • For each ligand, a set of the most favorable binding poses were generated and ranked based on their predicted binding energies.

  • Analysis of Docking Results:

    • The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy and the most favorable interactions with the active site residues.

    • The interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges, were visualized and analyzed in detail.

Comparative Analysis of Docking Results

The docking study revealed significant differences in the binding affinities and interaction patterns among the designed inhibitors. A summary of the key docking metrics is presented in the table below.

Compound IDDerivative (R-group on amide)Binding Energy (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesNumber of H-Bonds
BMA-01 -H-7.215.8LEU83, GLU91, LYS332
BMA-02 -CH3-7.88.5LEU83, GLU91, LYS33, VAL262
BMA-03 -Phenyl-9.11.2LEU83, GLU91, LYS33, PHE1463
BMA-04 -4-Fluorophenyl-9.50.7LEU83, GLU91, LYS33, PHE1464
BMA-05 -3,4-Dichlorophenyl-8.91.8LEU83, GLU91, LYS33, PHE1463

Discussion of Results

The results indicate that the nature of the substituent on the amide group significantly influences the binding affinity of the inhibitors. The parent compound, BMA-01 , with a simple amide, showed the lowest binding affinity. The introduction of a methyl group in BMA-02 led to a modest improvement in binding, likely due to favorable hydrophobic interactions with a valine residue in the active site.

A substantial increase in binding affinity was observed with the introduction of an aromatic ring. BMA-03 , the phenyl derivative, exhibited a significantly lower binding energy, suggesting that the phenyl ring occupies a hydrophobic pocket within the active site, forming favorable pi-pi stacking interactions with a phenylalanine residue.

The most potent inhibitor in this series was BMA-04 , the 4-fluorophenyl derivative. The fluorine atom appears to form a crucial hydrogen bond with a backbone amide, in addition to the interactions observed for the phenyl group, leading to the lowest binding energy and estimated inhibition constant. This highlights the importance of specific electrostatic interactions in achieving high-affinity binding.

Interestingly, the 3,4-dichlorophenyl derivative, BMA-05 , showed slightly lower affinity than the 4-fluorophenyl analog. This could be due to steric hindrance from the two chlorine atoms, preventing the optimal orientation for all favorable interactions.

The binding mode of the most potent inhibitor, BMA-04 , is illustrated in the diagram below, highlighting the key interactions within the kinase active site.

G cluster_inhibitor BMA-04 cluster_kinase Kinase Active Site Nicotinic_Acid_Core Nicotinic Acid Core Bromo Bromo Nicotinic_Acid_Core->Bromo Methyl Methyl Nicotinic_Acid_Core->Methyl Amide Amide Linker Nicotinic_Acid_Core->Amide GLU91 GLU91 Nicotinic_Acid_Core->GLU91 H-Bond LYS33 LYS33 Nicotinic_Acid_Core->LYS33 H-Bond LEU83 LEU83 Methyl->LEU83 Hydrophobic Fluorophenyl 4-Fluorophenyl Amide->Fluorophenyl PHE146 PHE146 Fluorophenyl->PHE146 Pi-Pi Stacking Backbone_NH Backbone NH Fluorophenyl->Backbone_NH H-Bond

Caption: Key interactions of inhibitor BMA-04 in the kinase active site.

Conclusion and Future Directions

This comparative docking study of novel inhibitors derived from this compound provides valuable insights into the structure-activity relationships governing their interaction with a target protein kinase. The results demonstrate that modification of the amide functionality can significantly impact binding affinity, with the 4-fluorophenyl derivative emerging as the most promising candidate for further development.

The findings from this computational study provide a strong foundation for the synthesis and in vitro biological evaluation of these compounds.[1][12] Future work should focus on synthesizing the designed inhibitors and validating their predicted activity through enzymatic assays. Further optimization of the lead compound, BMA-04 , could involve exploring alternative substitutions on the phenyl ring or modifying the nicotinic acid core to enhance potency and selectivity. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of novel therapeutic agents.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025). ResearchGate. [Link]

  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. (n.d.). PubMed. [Link]

  • Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). (n.d.).
  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (n.d.). NIH. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. (2024). AIR Unimi. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. [Link]

  • Development of Kinase-Centric Drugs: A Computational Perspective. (2023). PubMed. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (n.d.). europepmc.org. [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2025). ResearchGate. [Link]

  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. (2025). ACS Catalysis. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). MDPI. [Link]

  • Nicotinamide. (n.d.). PubChem. [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Encyclopedia.pub. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Niacin. (n.d.). Linus Pauling Institute. [Link]

  • Nicotine. (n.d.). Wikipedia. [Link]

  • Preparation of nicotinic acid amide. (n.d.).
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • (PDF) An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2025). ResearchGate. [Link]

  • Computational Design of Multi-target Kinase Inhibitors. (n.d.). Springer Nature Experiments. [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025). ResearchGate. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. [Link]

  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (n.d.). PubMed. [Link]

  • Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (2024). MDPI. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). NIH. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. (2025). PubMed. [Link]

  • Barbiturate. (n.d.). Wikipedia. [Link]

Sources

The Strategic Advantage of 2-Bromo-4-methyl-nicotinic Acid in Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount to identifying novel therapeutic agents. The selection of versatile and strategically functionalized building blocks is a critical determinant of success in this endeavor. Among the myriad of available synthons, 2-Bromo-4-methyl-nicotinic acid has emerged as a particularly advantageous scaffold for library synthesis, offering a unique combination of reactivity, structural diversity, and favorable physicochemical properties. This guide provides an in-depth technical assessment of the benefits of incorporating this compound into drug discovery programs, supported by comparative data and detailed experimental protocols.

The Architectural Advantage: Unpacking the Merits of this compound

The utility of this compound in library synthesis stems from the specific arrangement of its functional groups, each contributing to its versatility and strategic value.

1. The 2-Bromo Pyridine Core: A Hub for Cross-Coupling Chemistry

The bromine atom at the 2-position of the pyridine ring is the primary reactive handle for diversification. This feature makes the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, often allowing for milder reaction conditions and broader substrate scope in reactions such as:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines.[3][4]

  • Sonogashira Coupling: For the installation of alkyne functionalities.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

The electron-deficient nature of the pyridine ring further facilitates these cross-coupling reactions.

2. The 4-Methyl Group: A Subtle but Significant Modulator

The methyl group at the 4-position, while seemingly simple, imparts several key advantages:

  • Electronic Effects: The electron-donating nature of the methyl group can subtly influence the reactivity of the pyridine ring, potentially enhancing the rate and efficiency of certain cross-coupling reactions compared to unsubstituted analogs.

  • Steric Influence: The 4-positioning of the methyl group avoids steric hindrance at the reactive 2-position, a common challenge with ortho-substituted building blocks that can significantly lower reaction yields.[5] This allows for a broader range of coupling partners to be utilized effectively.

  • Metabolic Stability: In the context of drug development, a methyl group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compounds.

3. The Nicotinic Acid Moiety: A Gateway to Amide Libraries and Physicochemical Tuning

The carboxylic acid function at the 3-position provides a crucial vector for further diversification and property modulation.

  • Amide Bond Formation: The carboxylic acid is readily converted to amides, a ubiquitous functional group in pharmaceuticals. This allows for the facile introduction of a vast array of amines, significantly expanding the chemical space of the library.

  • Physicochemical Properties: The acidic nature of the carboxyl group can be leveraged to tune the solubility and other physicochemical properties of the synthesized compounds, which is critical for drug-likeness.

Comparative Analysis: this compound vs. Key Alternatives

The strategic advantages of this compound become more apparent when compared to its isomers and other commonly used building blocks.

Building BlockKey FeaturesAdvantagesDisadvantages in Library Synthesis
This compound 2-Bromo, 4-Methyl, 3-Carboxylic Acid- Orthogonal reactive sites (Br and COOH)- Minimal steric hindrance at the reactive 2-position- Favorable electronic properties from the 4-methyl group- Availability and cost may be a consideration for large-scale libraries.
2-Bromo-6-methyl-nicotinic acid 2-Bromo, 6-Methyl, 3-Carboxylic Acid- Orthogonal reactive sites.- Significant steric hindrance from the 6-methyl group can impede reactivity at the 2-position, leading to lower yields and a more limited substrate scope.[2]
2-Bromo-5-methyl-nicotinic acid 2-Bromo, 5-Methyl, 3-Carboxylic Acid- Orthogonal reactive sites.- The electronic effect of the methyl group at the 5-position may be less influential on the reactivity at the 2-position compared to the 4-position.
2-Bromopyridine 2-Bromo- Simple and readily available.- Lacks the carboxylic acid handle for further diversification through amidation.
2-Chloronicotinic Acid Derivatives 2-Chloro, 3-Carboxylic Acid- Often more cost-effective than bromo-analogs.- The C-Cl bond is generally less reactive in palladium-catalyzed cross-coupling reactions, often requiring harsher conditions and more specialized catalysts.

Experimental Workflows: Harnessing the Potential of this compound

To illustrate the practical application of this building block, detailed protocols for two of the most common and powerful library synthesis reactions are provided below.

Suzuki-Miyaura Coupling: Synthesis of Arylated Nicotinic Acid Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound 2-Bromo-4-methyl- nicotinic acid Coupled Product 2-Aryl-4-methyl- nicotinic acid This compound->Coupled Product Arylboronic acid Arylboronic acid (R-B(OH)2) Arylboronic acid->Coupled Product Pd Catalyst Pd(PPh3)4 Pd Catalyst->Coupled Product Base K2CO3 Base->Coupled Product Solvent Dioxane/H2O Solvent->Coupled Product

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of dioxane and water as the solvent.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired 2-aryl-4-methyl-nicotinic acid.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a commonly used base in Suzuki couplings that is effective in activating the boronic acid for transmetalation without being overly harsh, which is important given the presence of the carboxylic acid.[5]

  • Catalyst (Pd(PPh₃)₄): This is a robust and widely used palladium(0) catalyst suitable for a broad range of Suzuki couplings.

  • Solvent (Dioxane/H₂O): The mixed aqueous-organic solvent system is crucial for dissolving both the organic reactants and the inorganic base.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methyl-nicotinic Acid Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound 2-Bromo-4-methyl- nicotinic acid Coupled Product 2-(R1R2N)-4-methyl- nicotinic acid This compound->Coupled Product Amine Amine (R1R2NH) Amine->Coupled Product Pd Catalyst Pd2(dba)3 Pd Catalyst->Coupled Product Ligand Xantphos Ligand->Coupled Product Base Cs2CO3 Base->Coupled Product Solvent Toluene Solvent->Coupled Product

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.